molecular formula C16H20N2O7 B120568 BM-PEG3 CAS No. 960257-46-9

BM-PEG3

货号: B120568
CAS 编号: 960257-46-9
分子量: 352.34 g/mol
InChI 键: OYRSKXCXEFLTEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BM-PEG3, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSKXCXEFLTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391539
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960257-46-9
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of BM-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular architecture and reactivity of crosslinking agents is paramount. BM-PEG3 (1,11-Bis-maleimidotetraethyleneglycol) is a key reagent in the field of bioconjugation, enabling the covalent linkage of biomolecules. This guide provides a detailed examination of its structure, properties, and common applications, complete with experimental protocols and pathway visualizations.

Molecular Structure and Properties of this compound

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[1] Its structure consists of three key components: two terminal maleimide (B117702) groups and a central polyethylene (B3416737) glycol (PEG) spacer.

  • Maleimide Groups: These moieties are highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.[2] This reaction is most efficient at a pH range of 6.5-7.5.[3]

  • PEG3 Spacer: The central spacer is a hydrophilic chain of three ethylene (B1197577) glycol units. This PEG linker imparts several advantageous properties to the molecule and its conjugates, including increased water solubility, reduced aggregation, and potentially lower immunogenicity.[4]

The systematic name for this compound is 1,11-bis(maleimido)triethylene glycol.[1]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 352.34 g/mol [3][4][5]
Empirical Formula C₁₆H₂₀N₂O₇[4][5]
Spacer Arm Length 17.8 Å[3]
Physical Form White to off-white solid
Solubility Water soluble[4]
Reactivity Sulfhydryl groups (-SH)[4]

Synthesis of Bis-Maleimide PEG Linkers

While this compound is readily available commercially, understanding its synthesis provides valuable context for its application. A general, representative protocol for the synthesis of a bis-maleimide PEG derivative is outlined below. This is a plausible synthetic route, though the precise industrial synthesis of this compound may be proprietary.

Representative Synthesis Protocol

The synthesis can be envisioned as a two-step process:

  • Activation of the PEG Diol: The terminal hydroxyl groups of triethylene glycol are first activated, for example, by conversion to a better leaving group like a tosylate.

  • Reaction with Maleimide: The activated PEG is then reacted with a source of the maleimide group to form the final product.

A more direct approach involves the reaction of a diamino-PEG with maleic anhydride (B1165640), followed by cyclization.

Step 1: Formation of N-(amino-PEG3)-maleamic acid

  • Dissolve 1,11-diamino-triethylene glycol in a suitable aprotic solvent such as dioxane.

  • Add a solution of maleic anhydride in the same solvent dropwise at a controlled temperature (e.g., 70°C). A mild base like DMAP can be used as a catalyst.

  • Allow the reaction to proceed for several hours.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like cold diethyl ether.

  • Collect the solid product by filtration and wash with the precipitating solvent.

Step 2: Cyclization to form this compound

  • Dissolve the intermediate from Step 1 in a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate.

  • Heat the mixture (e.g., at 80°C) for a defined period to induce cyclization to the maleimide.

  • Remove the solvent under vacuum.

  • Purify the resulting product, for instance, by recrystallization from a mixture of a polar and non-polar solvent (e.g., DCM and diethyl ether) to yield the final bis-maleimide PEG3 product.[6]

Experimental Protocols for this compound Applications

The primary utility of this compound lies in its ability to crosslink molecules containing sulfhydryl groups. Below are detailed protocols for two major applications: antibody-drug conjugation and PROTAC-mediated protein degradation.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a thiol-containing drug to an antibody via interchain disulfide bond reduction, followed by reaction with a bis-maleimide linker like this compound.

Materials:

  • Antibody (e.g., IgG)

  • This compound

  • Thiol-containing drug

  • Reduction Buffer (e.g., PBS with 1 mM DTPA, pH 7.4)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 2-10 mg/mL in Reduction Buffer.

    • Add a calculated molar excess of DTT to the antibody solution to achieve the desired number of free sulfhydryl groups. For partial reduction of hinge disulfides, a 2-5 fold molar excess is often a good starting point.

    • Incubate at 37°C for 30-60 minutes.

    • Immediately remove excess DTT using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of the thiol-containing drug and this compound in a 1:1 molar ratio in anhydrous DMSO or DMF.

    • Add the drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker over the antibody is 5-10 fold.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a quenching reagent like N-acetylcysteine to a final concentration of ~1 mM.

    • Incubate for an additional 15-30 minutes.

    • Purify the resulting ADC from unreacted drug-linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

    • Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

The following diagram illustrates the workflow for ADC synthesis.

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody (in Reduction Buffer) DTT Add DTT Antibody->DTT Incubate_Reduce Incubate (37°C, 30-60 min) DTT->Incubate_Reduce Desalt_Reduce Desalting Column (remove DTT) Incubate_Reduce->Desalt_Reduce Reduced_Ab Reduced Antibody (free -SH groups) Desalt_Reduce->Reduced_Ab Add_DrugLinker Add to Reduced Antibody Reduced_Ab->Add_DrugLinker DrugLinker Drug-Linker Mix (Thiol-Drug + this compound in DMSO) DrugLinker->Add_DrugLinker Incubate_Conjugate Incubate (RT, 1-2h or 4°C, overnight) Quench Quench (N-acetylcysteine) Incubate_Conjugate->Quench Purify Purify (SEC/Desalting) Quench->Purify Final_ADC Purified ADC Purify->Final_ADC PROTAC_Mechanism cluster_components Components cluster_process Mechanism of Action PROTAC PROTAC (Target Binder - this compound - E3 Ligase Binder) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitin Transfer to POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition of poly-ubiquitinated POI Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

References

BM-PEG3: A Technical Guide to Chemical Properties and Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of BM-PEG3 (1,11-bismaleimido-triethylenegcol), a homobifunctional crosslinking agent crucial for researchers, scientists, and drug development professionals. This document outlines the key characteristics of this compound, a detailed, representative synthesis protocol, and its primary mechanism of action in bioconjugation.

Core Chemical Properties of this compound

This compound is a maleimide-activated polyethylene (B3416737) glycol (PEG) compound designed for the efficient crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins.[1][2][3] The central triethylene glycol spacer enhances the water solubility and stability of the crosslinker and the resulting conjugates.[1][4]

PropertyValueCitation(s)
Systematic Name 1,11-bismaleimido-triethyleneglycol[1]
Synonyms BM(PEG)3, 1,11-Bis-maleimidotetraethyleneglycol[5][6]
Molecular Formula C₁₆H₂₀N₂O₇[1][]
Molecular Weight 352.34 g/mol [1][5][]
Appearance White to light yellow solid/powder[1][5]
Solubility Soluble in water and organic solvents like DMSO and DMF[1][5][6]
Reactive Groups Maleimide (B117702) (at both ends)[1]
Reactive Towards Sulfhydryl groups (-SH)[1]
Spacer Arm Length 17.8 Å[2][8]
Storage Conditions 2-8°C, desiccated. Sensitive to moisture.[1]

Synthesis of this compound: A Representative Protocol

Step 1: Formation of the Bismaleamic Acid Intermediate

  • Dissolution: Dissolve triethylene glycol diamine in a suitable aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF), in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

  • Addition of Maleic Anhydride (B1165640): Slowly add a stoichiometric equivalent of maleic anhydride (2 moles per mole of diamine) to the solution while maintaining a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

  • Reaction: Allow the mixture to stir for several hours at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until the starting materials are consumed, yielding the bismaleamic acid intermediate.

Step 2: Cyclization to this compound

  • Dehydrating Agent: To the solution containing the bismaleamic acid, add a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours to facilitate the cyclization to the bismaleimide.

  • Isolation and Purification: After the reaction is complete, the product can be isolated by precipitation in a non-solvent like cold water or ether. The crude product is then collected by filtration and purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Mechanism of Action: Thiol-Maleimide Reaction

The utility of this compound as a crosslinker stems from the highly specific and efficient reaction between its maleimide groups and sulfhydryl groups. This reaction, a Michael addition, proceeds readily under mild conditions, typically at a pH range of 6.5-7.5, to form a stable thioether bond.[4]

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Sulfhydryl Group) Thioether Stable Thioether Bond (Crosslinked Product) Thiol->Thioether Nucleophilic Attack Maleimide This compound (Maleimide Group) Maleimide->Thioether

Caption: Mechanism of the thiol-maleimide reaction.

Experimental Protocol: Protein Crosslinking with this compound

The following is a general protocol for crosslinking sulfhydryl-containing proteins using this compound.[4] Optimal conditions may vary depending on the specific proteins and desired outcome.

Materials:

  • This compound

  • Sulfhydryl-containing protein(s)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Quenching Reagent: (e.g., DTT, cysteine, or 2-mercaptoethanol)

  • Solvent for stock solution: DMSO or DMF

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer to the desired concentration.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration typically 10- to 100-fold higher than the final desired reaction concentration.

  • Initiate Crosslinking Reaction: Add the this compound stock solution to the protein solution. The final concentration of the crosslinker should be empirically determined but is often in a 10- to 50-fold molar excess to the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench Reaction: Stop the crosslinking reaction by adding a quenching reagent to consume any unreacted maleimide groups.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, western blotting, or mass spectrometry.

Crosslinking_Workflow start Start protein_prep Prepare Protein Solution in Conjugation Buffer start->protein_prep reaction Initiate Crosslinking Reaction (Add this compound to Protein) protein_prep->reaction crosslinker_prep Prepare this compound Stock Solution crosslinker_prep->reaction incubation Incubate (RT or 4°C) reaction->incubation quenching Quench Reaction with Thiol Reagent incubation->quenching analysis Analyze Products (SDS-PAGE, MS, etc.) quenching->analysis end End analysis->end

Caption: Experimental workflow for protein crosslinking.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, including:

  • PROTACs: As a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]

  • Protein-Protein Interaction Studies: To stabilize and identify protein-protein interactions.

  • Antibody-Drug Conjugates (ADCs): For the site-specific conjugation of drugs to antibodies.

  • Biomaterial Functionalization: To immobilize proteins or peptides onto surfaces.

The defined structure, hydrophilicity, and specific reactivity of this compound make it an invaluable reagent for the development of novel therapeutics and diagnostic tools.

References

BM(PEG)3 as a Homobifunctional Crosslinker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and proteomics research.[1] As a member of the bismaleimide (B1667444) family of crosslinkers, it features two maleimide (B117702) reactive groups at either end of a flexible, hydrophilic spacer arm.[2] This structure allows for the covalent and specific crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides.[1][3][4]

The defining feature of BM(PEG)3 is its spacer arm, which is composed of a three-unit polyethylene (B3416737) glycol (PEG) chain.[5] This PEGylated spacer imparts several advantageous properties to the reagent and the resulting conjugates, including enhanced water solubility, increased stability, reduced potential for aggregation, and lower immunogenicity.[5] These characteristics make BM(PEG)3 an ideal tool for a variety of applications, from studying protein structure and interactions to the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][6][7]

Core Properties and Specifications

The physicochemical properties of BM(PEG)3 are central to its function and application in experimental design. Key quantitative data are summarized in the table below.

Table 1: Physicochemical Properties of BM(PEG)3

Property Value References
Full Chemical Name 1,11-bismaleimido-triethyleneglycol [1][3]
Molecular Weight 352.34 g/mol [1][7][8]
Spacer Arm Length 17.8 Å [1][5][9]
Reactive Groups Maleimide (at both ends) [1]
Reactive Toward Sulfhydryl (-SH) groups [1][5]
Chemical Reactivity Sulfhydryl-to-Sulfhydryl [1][5]
Solubility Water Soluble [1][5]
Form Solid / Powder [1][8]
Cell Permeability No [1][10]

| Cleavability | Non-cleavable |[1][10] |

Reaction Mechanism and Specificity

BM(PEG)3 functions by forming stable, covalent thioether bonds between two sulfhydryl groups. The reaction is highly specific and efficient under defined conditions.

The maleimide groups at each end of the BM(PEG)3 molecule react specifically with sulfhydryls at a pH range of 6.5 to 7.5.[1][2] In this reaction, the thiol group of a cysteine residue performs a nucleophilic attack on the double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.[2] This bond is non-cleavable under physiological conditions or by common reducing agents.[2]

While maleimides can react with primary amines at a pH greater than 8, this reaction is approximately 1,000 times slower than the reaction with sulfhydryls at pH 7.[2] Unlike other reagents such as iodoacetamides, maleimides do not react with tyrosine, histidine, or methionine residues, further ensuring the specificity of the conjugation.[2] It is important to note that the maleimide ring can undergo hydrolysis, especially at pH levels above 8, which opens the ring to form a non-reactive maleamic acid.[2] Therefore, it is recommended to use freshly prepared solutions of the crosslinker.

Reaction_Mechanism cluster_conditions Reaction Conditions BMPEG3 BM(PEG)3 (Maleimide-PEG3-Maleimide) ProteinSH Protein-SH (Sulfhydryl Group) Thioether Stable Thioether Bond (Protein-S-BM(PEG)3) BMPEG3->Thioether + pH pH 6.5 - 7.5 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (0.1 mM in Buffer, pH 6.5-7.5) prep_crosslinker 2. Prepare BM(PEG)3 Stock (5-20 mM in DMF/DMSO) mix 3. Add Crosslinker to Protein (e.g., 2-fold molar excess) prep_crosslinker->mix incubate 4. Incubate (1 hr at RT or 2 hr at 4°C) mix->incubate quench 5. Quench Reaction (Add Cysteine/DTT) incubate->quench purify 6. Purify Conjugate (Desalting or Dialysis) quench->purify analyze 7. Analyze Product (SDS-PAGE, MS, etc.) purify->analyze

References

Introduction to BM(PEG)3 and the Role of its PEG Spacer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Polyethylene (B3416737) Glycol Spacer in BM(PEG)3

BM(PEG)3, or 1,11-Bis-maleimidotetraethyleneglycol, is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and proteomics research.[1] Its structure is characterized by two maleimide (B117702) reactive groups located at either end of a hydrophilic polyethylene glycol (PEG) spacer.[2] The maleimide groups are highly selective for sulfhydryl (thiol) groups, forming stable, covalent thioether bonds under specific pH conditions.[1][2]

The defining feature of BM(PEG)3 is its three-unit PEG spacer. This spacer imparts critical properties to the molecule and its conjugates, making it a valuable tool for researchers. PEGylation, the process of covalently attaching PEG chains, is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3][4][5] The PEG spacer in BM(PEG)3 provides enhanced water solubility, increased stability, a reduction in the potential for aggregation of the conjugated molecules, and decreased immunogenicity.[6] These characteristics are particularly advantageous in the development of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7][8][9]

Core Properties and Specifications

The physicochemical properties of BM(PEG)3 are essential for designing and executing crosslinking and conjugation experiments. The discrete length of the PEG chain ensures that each molecule is of a defined structure and molecular weight, leading to reproducible results.[6]

PropertyValueSource(s)
Synonyms 1,11-Bis-maleimidotetraethyleneglycol[7][10]
Molecular Weight 352.34 g/mol [6][10]
Empirical Formula C₁₆H₂₀N₂O₇
Spacer Arm Length 17.8 Å[6]
Reactive Groups Maleimide (at both ends)[2]
Target Reactivity Sulfhydryl groups (-SH)[1]
Solubility Water Soluble[6]
Appearance Solid / Powder[6]
Storage Conditions 2-8°C or 4°C, Desiccated[1]

Mechanism of Action: Sulfhydryl-Maleimide Conjugation

The utility of BM(PEG)3 as a crosslinker stems from the specific and efficient reaction between its terminal maleimide groups and free sulfhydryls. This reaction is most efficient at a pH range of 6.5-7.5.[1][2] At this pH, the maleimide group is approximately 1,000 times more reactive toward a sulfhydryl group than toward a primary amine.[1] The reaction proceeds via a Michael addition, resulting in the formation of a stable, non-cleavable thioether bond.[1] Unlike some other crosslinkers, maleimides do not react with tyrosine, histidine, or methionine residues.[1]

Caption: Reaction of a BM(PEG)3 maleimide group with a sulfhydryl to form a stable thioether linkage.

Applications in Drug Development and Research

The unique properties conferred by the PEG spacer make BM(PEG)3 a versatile tool in several research and development areas.

  • PROTAC Development : BM(PEG)3 is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][10] The PEG linker provides the necessary spacing and flexibility for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and improves the solubility and cell permeability of the PROTAC molecule.[8]

  • Protein Crosslinking Studies : As a homobifunctional crosslinker, BM(PEG)3 is used to study protein-protein interactions and protein oligomerization.[1] By crosslinking proteins that are in close proximity, researchers can capture transient interactions and gain insights into the quaternary structure of protein complexes.[11] Because it has a defined spacer length, it can also be used to determine intramolecular distances within a protein or intermolecular distances between interacting proteins.[1]

  • Bioconjugation : The hydrophilic PEG spacer is beneficial when conjugating molecules that have poor aqueous solubility.[3] It can be used to link peptides, small molecules, or other biologics to carrier proteins or surfaces while minimizing non-specific binding and improving the solubility of the final conjugate.[2]

Signaling Pathway: The PROTAC Mechanism

The mechanism of action for a PROTAC utilizing a linker like BM(PEG)3 involves hijacking the cell's own ubiquitin-proteasome system.

PROTAC_Pathway cluster_formation 1. Complex Formation cluster_tagging 2. Ubiquitin Tagging cluster_degradation 3. Proteasomal Degradation PROTAC PROTAC (with BM-PEG3 Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds E3 Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Proximity-Induced Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination UbTarget Ub-Ub-Ub-POI Ubiquitination->UbTarget Ub tags added to POI Proteasome 26S Proteasome UbTarget->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalyzes Degradation->PROTAC PROTAC is released and can act again Degradation->E3Ligase Recycling Recycling

Caption: The catalytic cycle of a PROTAC, which uses a linker like BM(PEG)3 to induce protein degradation.

Experimental Protocols

The following provides a detailed, generalized protocol for crosslinking proteins in solution using BM(PEG)3. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.[1]

A. Material Preparation
  • Conjugation Buffer : Phosphate-buffered saline (PBS) at pH 7.2 or another sulfhydryl-free buffer at pH 6.5-7.5 is recommended.[1] To prevent the reoxidation of sulfhydryl groups by trace metals, it is advisable to include 5-10 mM EDTA.[1]

  • Crosslinker Stock Solution : Immediately before use, prepare a 5-20 mM stock solution of BM(PEG)3 in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1] For example, to make a 20 mM solution, dissolve 3.5 mg of BM(PEG)3 in 0.5 mL of DMSO.[1]

  • Protein Sample Preparation :

    • The protein(s) of interest must contain free sulfhydryl groups. If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1] After reduction, the reducing agent must be removed, for example, by using a desalting column.[1]

    • Alternatively, sulfhydryl groups can be introduced into a molecule by modifying primary amines with reagents like Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate).[1]

  • Quenching Solution : Prepare a solution to stop the reaction, such as 1 M Tris or a buffer containing a high concentration of a free thiol like cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM.[1]

B. Crosslinking Procedure
  • Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a known concentration (e.g., 0.1 mM, which for a 50 kDa protein is 5 mg/mL).[1]

  • Add the BM(PEG)3 stock solution to the protein solution. A 2- to 3-fold molar excess of the crosslinker over the protein is a common starting point.[1] For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 0.2 mM would represent a two-fold molar excess.[1]

  • Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1]

  • Stop the reaction by adding the Quenching Solution and incubate for an additional 15 minutes at room temperature. This will consume any unreacted maleimide groups.[1]

  • The crosslinked sample can then be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry. Excess, non-reacted reagent can be removed by dialysis or desalting if required for downstream applications.[1]

Experimental_Workflow Start Start PrepProtein 1. Prepare Protein Sample (Dissolve in Conjugation Buffer, pH 6.5-7.5) Start->PrepProtein PrepLinker 2. Prepare BM(PEG)3 Stock (e.g., 20mM in DMSO) PrepProtein->PrepLinker AddLinker 3. Add Crosslinker to Protein (2-3 fold molar excess) PrepProtein->AddLinker PrepLinker->AddLinker Incubate 4. Incubate (1 hr at RT or 2 hrs at 4°C) AddLinker->Incubate Quench 5. Quench Reaction (Add Cysteine/BME, 15 min at RT) Incubate->Quench Analyze 6. Analyze Sample (SDS-PAGE, Mass Spec, etc.) Quench->Analyze End End Analyze->End

Caption: A typical experimental workflow for protein crosslinking using BM(PEG)3.

Conclusion

The polyethylene glycol spacer is a critical component of the BM(PEG)3 crosslinker, providing essential benefits for a range of bioconjugation applications. Its ability to enhance solubility, increase stability, and reduce non-specific interactions makes it an invaluable tool for researchers in drug development and proteomics. By understanding the core properties, mechanism of action, and experimental considerations of BM(PEG)3, scientists can effectively leverage this reagent to create advanced therapeutics and to probe the complex world of protein interactions.

References

An In-depth Technical Guide to the Core Principles of Sulfhydryl Group Conjugation with BM-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical aspects of conjugating sulfhydryl groups with the homobifunctional crosslinker, 1,11-bismaleimido-triethyleneglycol (BM-PEG3). This compound is a valuable tool in bioconjugation, enabling the covalent linkage of molecules containing free sulfhydryl groups, such as proteins with cysteine residues. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate.

Core Principles of Conjugation

The conjugation of a sulfhydryl group with the maleimide (B117702) moiety of this compound proceeds via a Michael addition reaction. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2][3] The nucleophilic thiol attacks the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[1]

However, the initial product, a thiosuccinimide linkage, can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in a biological environment.[4] This can lead to the deconjugation of the linked molecules. To enhance the stability of the conjugate, the thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened maleamic acid derivative, which is resistant to the retro-Michael reaction.[5]

Quantitative Data Summary

The efficiency and kinetics of the this compound conjugation are influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data related to this process.

ParameterRecommended ConditionExpected Efficiency/OutcomeReference(s)
pH 6.5 - 7.5High conjugation efficiency.[1][2]
Temperature Room Temperature (20-25°C) or 4°CThe reaction is faster at room temperature.[2]
Reaction Time 1-2 hours at RT; overnight at 4°CVaries with reactants and concentrations.[2]
Maleimide:Thiol Molar Ratio 10:1 to 20:1High conjugation efficiency.[2]
Protein Concentration 1-10 mg/mLOptimal for most proteins.[2]
pHSecond-Order Rate Constant (k)NotesReference(s)
< 6.5 Slower reaction rateThe thiol group is less nucleophilic.[2]
6.5 - 7.5 Optimal reaction rateBalances thiol reactivity and maleimide stability.[2]
> 7.5 Increased rate of side reactionsIncreased reaction with primary amines and maleimide hydrolysis.[2]
Linkage TypeConditionStability/Half-lifeReference(s)
Thiosuccinimide In plasmaSusceptible to retro-Michael reaction, leading to payload shedding.[4]
Hydrolyzed Thiosuccinimide Post-conjugation hydrolysisResistant to retro-Michael reaction, leading to a more stable conjugate.[5]
Maleimide-PEG Conjugate 1 mM reduced glutathione, 37°C, 7 days~70% of the conjugate remained intact.
Mono-sulfone-PEG Conjugate 1 mM reduced glutathione, 37°C, 7 days> 90% of the conjugate remained intact, indicating higher stability.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general procedure for crosslinking a thiol-containing protein using this compound. Optimization may be required for specific proteins.

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: Phosphate buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide reoxidation.

  • Anhydrous DMSO or DMF

  • Quenching Solution (optional): 1 M L-cysteine or other thiol-containing compound.

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.[2] If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of this compound over the protein.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Quantification of Free Sulfhydryl Groups using Ellman's Reagent

This assay is used to determine the number of free sulfhydryl groups in a protein before and after conjugation to calculate the conjugation efficiency.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine hydrochloride (for standard curve)

  • Protein sample (pre- and post-conjugation)

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards: Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.

  • Assay:

    • To 50 µL of each standard and protein sample in a microplate well, add 5 µL of the Ellman's Reagent Solution.

    • Include a blank containing only the Reaction Buffer and Ellman's Reagent Solution.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the protein samples. The conjugation efficiency can be calculated by comparing the number of free thiols before and after the reaction.

Analysis of this compound Conjugates by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction and to purify the final conjugate.

Typical System:

  • Column: C4 or C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 280 nm (for protein) and a wavelength appropriate for the conjugated molecule if it has a chromophore.

Analysis: The unconjugated protein, unreacted this compound, and the final conjugate will have different retention times, allowing for their separation and quantification.

Visualizations

G cluster_0 This compound Conjugation Reaction cluster_1 Post-Conjugation Pathways Protein-SH Protein with Sulfhydryl Group Thiosuccinimide_Linkage Thiosuccinimide Conjugate (Reversible) Protein-SH->Thiosuccinimide_Linkage Michael Addition (pH 6.5-7.5) This compound This compound (Maleimide-PEG3-Maleimide) This compound->Thiosuccinimide_Linkage Stable_Conjugate Stable Ring-Opened Conjugate Thiosuccinimide_Linkage->Stable_Conjugate Hydrolysis (Stabilization) Deconjugated_Protein Deconjugated Protein-SH Thiosuccinimide_Linkage->Deconjugated_Protein Retro-Michael Reaction (e.g., with Glutathione) Released_Maleimide Released Maleimide

Caption: Reaction mechanism of sulfhydryl conjugation with this compound and subsequent pathways.

G cluster_workflow Experimental Workflow for this compound Conjugation Start Start: Protein Preparation Reduction Optional: Disulfide Bond Reduction (e.g., TCEP) Start->Reduction Purification1 Removal of Reducing Agent (Desalting Column) Reduction->Purification1 Quantification1 Quantify Free Thiols (T0) (Ellman's Assay) Purification1->Quantification1 Conjugation Conjugation with this compound (pH 6.5-7.5, RT or 4°C) Quantification1->Conjugation Quenching Optional: Quench Reaction (e.g., L-cysteine) Conjugation->Quenching Purification2 Purification of Conjugate (Desalting/Dialysis) Quenching->Purification2 Quantification2 Quantify Free Thiols (Tf) (Ellman's Assay) Purification2->Quantification2 Analysis Analysis of Conjugate (RP-HPLC, MS) Quantification2->Analysis End End: Characterized Conjugate Analysis->End

Caption: A typical experimental workflow for protein conjugation with this compound.

G Conjugation_Reaction Thiol + Maleimide Reaction Desired_Product Stable Thioether Linkage (via Hydrolysis) Conjugation_Reaction->Desired_Product Desired Pathway Side_Reaction1 Retro-Michael Reaction (Deconjugation) Conjugation_Reaction->Side_Reaction1 Competing Pathway (Post-conjugation) Side_Reaction2 Maleimide Hydrolysis (Inactive Reagent) Conjugation_Reaction->Side_Reaction2 Competing Pathway (Pre-conjugation)

Caption: Logical relationship of desired reaction and competing side reactions.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking using BM(PEG)3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using BM(PEG)3 (1,11-bismaleimido-triethyleneglycol), a homobifunctional, sulfhydryl-reactive crosslinker, for the covalent conjugation of proteins and other sulfhydryl-containing molecules. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and its conjugates.[1]

Introduction to BM(PEG)3 Crosslinking

BM(PEG)3 is a chemical crosslinking reagent used to study protein structure, oligomerization, and protein-protein interactions.[1][2] It contains two maleimide (B117702) groups at either end of a 3-unit PEG spacer, which react specifically and efficiently with reduced sulfhydryl groups (-SH), typically from cysteine residues, to form stable thioether bonds.[3][4] This reaction is most efficient at a pH range of 6.5-7.5.[1][3] The PEG spacer arm imparts greater water solubility to proteins and other molecules to which it is conjugated, reduces the potential for aggregation, and can decrease immunogenicity.[2][3]

Key Features of BM(PEG)3:

  • Reactive Groups: Bismaleimide (reacts with sulfhydryl groups)[2][4]

  • Spacer Arm: 3-unit polyethylene glycol (PEG3)[2][4]

  • Spacer Arm Length: 17.8 Å[4][5]

  • Solubility: Water-soluble[2][4]

  • Cleavability: Non-cleavable[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for successful protein crosslinking using BM(PEG)3. Empirical testing is often necessary to determine the optimal conditions for specific applications.[1]

ParameterRecommended RangeNotes
BM(PEG)3 Concentration 2- to 10-fold molar excess over proteinA 2- or 3-fold molar excess is a common starting point.[1] Higher ratios may be needed for complex protein mixtures or to drive the reaction to completion.[6]
Protein Concentration 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein)This is a general guideline; the optimal concentration can vary depending on the protein.[1]
Reaction pH 6.5 - 7.5The maleimide group is ~1000 times more reactive toward a free sulfhydryl than an amine at pH 7.[1] Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide groups can increase.[1]
Reaction Temperature 4°C to Room Temperature (20-25°C)Incubation at 4°C can be extended to overnight to optimize crosslinking.[6]
Reaction Time 30 minutes to 2 hoursLonger incubation times (e.g., overnight at 4°C) may be required for some applications.[1][6]
Quenching Reagent 10-50 mM Cysteine, DTT, or β-mercaptoethanolQuenching stops the crosslinking reaction by consuming unreacted maleimide groups.[1]

Experimental Protocols

This section provides a detailed step-by-step protocol for a typical protein crosslinking experiment using BM(PEG)3.

Materials and Reagents
  • BM(PEG)3 (e.g., Thermo Scientific™ Pierce™ BM(PEG)3)[4]

  • Sulfhydryl-containing protein(s) of interest

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent the reoxidation of disulfide bonds.[1]

  • Solvent for BM(PEG)3: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] The reagent can also be dissolved in warm (37°C) water at <10 mg/mL.[1]

  • Quenching Solution: 0.5-1 M Cysteine, DTT, or other thiol-containing reagent.[1]

  • (Optional) Desalting columns or dialysis equipment for removing excess crosslinker and quenching reagent.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (0.1 mM in Conjugation Buffer) add_crosslinker Add BM(PEG)3 to Protein (2- to 10-fold molar excess) prep_protein->add_crosslinker prep_crosslinker Prepare BM(PEG)3 Stock (5-20 mM in DMF/DMSO) prep_crosslinker->add_crosslinker incubate Incubate (1 hr at RT or 2 hrs at 4°C) add_crosslinker->incubate quench Quench Reaction (Add Cysteine/DTT, 15 min at RT) incubate->quench purify Purify Crosslinked Protein (Desalting/Dialysis) quench->purify analyze Analyze Results (SDS-PAGE, Mass Spectrometry, etc.) purify->analyze

Caption: Experimental workflow for protein crosslinking using BM(PEG)3.

Detailed Protocol
  • Prepare the Protein Sample:

    • Dissolve the protein(s) to be crosslinked in the Conjugation Buffer to a final concentration of approximately 0.1 mM.[1]

    • If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a reducing agent like TCEP or DTT. It is crucial to remove the reducing agent before adding the BM(PEG)3 crosslinker, for example, by using a desalting column.[1]

  • Prepare the BM(PEG)3 Stock Solution:

    • Immediately before use, weigh a small amount of BM(PEG)3 and dissolve it in DMF or DMSO to a concentration of 5-20 mM.[1] For example, to make a 20 mM solution, dissolve 3.5 mg of BM(PEG)3 in 0.5 mL of DMF or DMSO.[1]

    • Note: The reagent is sensitive to moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]

  • Perform the Crosslinking Reaction:

    • Add the BM(PEG)3 stock solution to the protein solution to achieve the desired molar excess. For a 2-fold molar excess with a 0.1 mM protein solution, add 10 µL of a 20 mM BM(PEG)3 stock solution per 1 mL of protein solution.[1]

    • The reaction mixture may appear cloudy initially due to the low aqueous solubility of the crosslinker, but it should become clearer as the reaction proceeds.[1]

    • Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1] Optimal incubation times may need to be determined empirically.[7]

  • Quench the Reaction:

    • To stop the crosslinking reaction, add the Quenching Solution to a final concentration of 10-50 mM (e.g., add a thiol-containing reagent like cysteine or DTT).[1]

    • Incubate for 15 minutes at room temperature to ensure all unreacted BM(PEG)3 is quenched.[1]

  • Remove Excess Reagents:

    • (Optional but recommended) Remove excess non-reacted crosslinker and quenching reagent by using a desalting column or through dialysis.[1]

  • Analyze the Crosslinked Products:

    • The crosslinked protein mixture can be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to determine the extent of crosslinking and identify the crosslinked products.

Reaction Chemistry

The following diagram illustrates the reaction between the maleimide groups of BM(PEG)3 and the sulfhydryl groups of a protein.

reaction_scheme cluster_product Product protein1 Protein-SH bm_peg3 Maleimide-PEG3-Maleimide (BM(PEG)3) protein1->bm_peg3 + crosslinked_protein Protein-S-Thioether-PEG3-Thioether-S-Protein protein1->crosslinked_protein pH 6.5-7.5 protein2 HS-Protein bm_peg3->protein2 + bm_peg3->crosslinked_protein protein2->crosslinked_protein pH 6.5-7.5

Caption: Reaction of BM(PEG)3 with protein sulfhydryl groups.

Troubleshooting and Considerations

  • No or Low Crosslinking Efficiency:

    • Ensure that free sulfhydryls are available on the protein. If necessary, reduce disulfide bonds and remove the reducing agent before crosslinking.[7]

    • Optimize the molar ratio of BM(PEG)3 to protein; a higher excess may be required.[7]

    • Increase the incubation time or temperature.[6]

    • Confirm the reactivity of the BM(PEG)3, as the maleimide groups can hydrolyze over time, especially in aqueous solutions at pH > 8.[1]

  • Protein Precipitation:

    • The concentration of DMF or DMSO should generally not exceed 10-15% of the final reaction volume to avoid protein precipitation.[1]

    • The PEG spacer in BM(PEG)3 generally improves the solubility of the conjugate.[3]

  • Non-specific Reactions:

    • Maintain the reaction pH between 6.5 and 7.5 to minimize the reaction of maleimides with primary amines.[1]

References

A Step-by-Step Guide to BM-PEG3 Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of BM-PEG3 (1,11-bismaleimido-triethyleneglycol), a homobifunctional crosslinker, in bioconjugation. These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with detailed methodologies for conjugating this compound to sulfhydryl-containing molecules such as proteins, peptides, and antibodies.

Introduction to this compound Conjugation

This compound is a versatile chemical crosslinker that contains two maleimide (B117702) groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups react specifically and efficiently with free sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form stable, covalent thioether bonds.[1] The PEG spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic properties of the modified biomolecule.

The specificity of the maleimide-thiol reaction allows for targeted conjugation to cysteine residues in proteins and peptides. This makes this compound an invaluable tool for a variety of applications, including:

  • Studying Protein-Protein Interactions: By crosslinking interacting proteins, their association can be stabilized for identification and characterization.

  • Creating Antibody-Drug Conjugates (ADCs): A cytotoxic drug can be linked to a monoclonal antibody, enabling targeted delivery to cancer cells.

  • Developing PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, leading to the degradation of the target protein.

  • Immobilizing Proteins: Proteins can be covalently attached to surfaces or matrices for various biochemical assays.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the maleimide-thiol conjugation is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following table summarizes the impact of these parameters on the conjugation reaction.

ParameterRecommended RangeEffect on ReactionNotes
pH 6.5 - 7.5Optimal for specific reaction with thiols.Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines (e.g., lysine (B10760008) residues).[1][2]
Temperature 4°C to 25°C (Room Temperature)Higher temperatures increase the reaction rate.Reactions at 4°C are slower and may require overnight incubation but can be beneficial for sensitive proteins. Reactions at room temperature are typically complete within 1-2 hours.[3]
Molar Ratio (this compound:Thiol) 2:1 to 20:1A molar excess of this compound drives the reaction towards completion.A 2-3 fold molar excess is often sufficient for protein-protein crosslinking. For labeling, a 10-20 fold excess may be used. The optimal ratio should be determined empirically for each specific application.

Experimental Protocols

This section provides detailed protocols for the preparation of reagents and the execution of a typical this compound conjugation reaction.

Materials
  • This compound crosslinker

  • Protein/peptide with free sulfhydryl groups

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS), pH 6.5-7.5. It is recommended to include 1-5 mM EDTA to chelate divalent metals that can catalyze thiol oxidation.

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Quenching Reagent: A small molecule thiol such as 2-mercaptoethanol (B42355) or L-cysteine.

  • Anhydrous DMSO or DMF for preparing the this compound stock solution.

  • Desalting columns or dialysis equipment for purification.

Protocol 1: Preparation of Reagents
  • Conjugation Buffer Preparation: Prepare the desired amine-free buffer and adjust the pH to between 6.5 and 7.5. Degas the buffer to remove dissolved oxygen, which can oxidize free thiols.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM.

  • Protein/Peptide Solution: Dissolve the sulfhydryl-containing molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

Protocol 2: Reduction of Disulfide Bonds (Optional)

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols for conjugation.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.

  • Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.

  • If using DTT, it must be removed after reduction and before adding this compound, as it contains a free thiol that will react with the maleimide. This can be achieved using a desalting column.

Protocol 3: this compound Conjugation Reaction
  • Add the desired molar excess of the this compound stock solution to the protein/peptide solution. Add the crosslinker dropwise while gently stirring.

  • Incubate the reaction mixture for 1 hour at room temperature or for 2 hours to overnight at 4°C.

  • Quenching the Reaction: To stop the reaction and consume any unreacted this compound, add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

Protocol 4: Purification of the Conjugate

Remove excess crosslinker and other reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC). The choice of purification method will depend on the size and properties of the resulting conjugate.

Mandatory Visualizations

Experimental Workflow for this compound Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Degassed Conjugation Buffer (pH 6.5-7.5) B Prepare Protein Solution A->B D Optional: Reduce Disulfide Bonds (e.g., with TCEP) B->D C Prepare this compound Stock Solution E Add this compound to Protein Solution C->E D->E F Incubate (1h @ RT or 2h-O/N @ 4°C) E->F G Quench Reaction (e.g., with L-cysteine) F->G H Purify Conjugate (e.g., Desalting Column) G->H I Characterize Conjugate (e.g., SDS-PAGE, MS) H->I

Caption: A step-by-step workflow for this compound conjugation.

Signaling Pathway Example: Investigating Akt Protein-Protein Interactions

Chemical crosslinking is a powerful technique to identify and study protein-protein interactions within signaling pathways. For instance, crosslinkers can be used to stabilize the transient interactions of the protein kinase Akt with its binding partners, which are crucial for regulating cell survival and proliferation. In a typical experiment, a cell lysate is treated with a crosslinker to covalently link Akt to its interacting proteins. The Akt complexes are then immunoprecipitated and identified by mass spectrometry.

References

Application Notes and Protocols for BM-PEG3 in Sulfhydryl Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BM-PEG3 (1,11-Bismaleimido-triethyleneglycol), a homobifunctional, maleimide (B117702) crosslinker, for the specific targeting and conjugation of sulfhydryl groups (-SH). The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of this reagent, making it a versatile tool in bioconjugation, drug development, and proteomics research.

Introduction to this compound

This compound is a crosslinking reagent featuring two maleimide groups at either end of a three-unit polyethylene glycol spacer.[1][2] This structure allows for the covalent linkage of two sulfhydryl-containing molecules, such as proteins with cysteine residues, peptides, or other thiol-modified compounds. The maleimide groups exhibit high specificity for sulfhydryl groups within a pH range of 6.5-7.5, resulting in the formation of a stable, irreversible thioether bond.[1][3]

The PEG spacer arm imparts several advantageous properties, including increased water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and improve the stability of the labeled molecules.[3] This makes this compound an ideal choice for applications requiring the modification of biomolecules in aqueous environments.

Key Features of this compound:

  • Reactive Groups: Maleimide (at both ends)[1]

  • Target Specificity: Sulfhydryl groups (-SH)[1][3]

  • Spacer Arm: 3-unit polyethylene glycol (PEG3)[1][4]

  • Bond Formed: Stable thioether linkage[1][3]

  • Solubility: Water-soluble[1][2]

Reaction Mechanism and Specificity

The conjugation of this compound to sulfhydryl groups proceeds via a Michael addition reaction. The maleimide group reacts specifically with the nucleophilic sulfhydryl group of a cysteine residue to form a stable thioether linkage.

G cluster_reaction This compound Reaction with Sulfhydryl Group Molecule1 Protein-SH (Sulfhydryl Group) Intermediate Thioether Bond Formation (Stable Conjugate) Molecule1->Intermediate pH 6.5-7.5 BMPEG3 Maleimide-PEG3-Maleimide (this compound) BMPEG3->Intermediate

Caption: Reaction of this compound with a sulfhydryl group.

The reaction is highly specific for sulfhydryls at a pH between 6.5 and 7.5.[1][3] While maleimides can react with primary amines at a pH greater than 8.0, the reaction rate with sulfhydryls at pH 7.0 is approximately 1,000 times faster.[3] Unlike some other crosslinkers, maleimides do not react with tyrosine, histidine, or methionine residues.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for experimental design and execution.

PropertyValueReference(s)
Molecular Weight352.34 g/mol [1][5]
Spacer Arm Length17.8 Å[1]
Optimal Reaction pH6.5 - 7.5[3]
Reaction Time (Room Temp)1 hour[3]
Reaction Time (4°C)2 hours[3]
Storage (Solid)-20°C for 3 years, 4°C for 2 years[5]
Storage (in Solvent)-80°C for 6 months, -20°C for 1 month[5]

Experimental Protocols

This section provides detailed protocols for the use of this compound in sulfhydryl-to-sulfhydryl crosslinking applications.

Material Preparation

A. Reagents and Buffers:

  • This compound Crosslinker: Store desiccated at 4°C upon receipt.[3]

  • Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2 or another sulfhydryl-free buffer within the pH range of 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent the reoxidation of disulfide bonds.[3]

  • Solvent for Stock Solution: High-purity, anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Quenching Solution (Optional): A concentrated solution (0.5-1 M) of a thiol-containing compound such as Dithiothreitol (DTT), 2-Mercaptoethanol, or Cysteine.[3]

  • Sulfhydryl-Containing Protein/Peptide: The target molecule for labeling. If necessary, disulfide bonds can be reduced to free sulfhydryls using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[3][6]

B. Preparation of this compound Stock Solution:

  • Immediately before use, weigh a small amount of this compound.

  • Dissolve the this compound in DMF or DMSO to create a stock solution, typically at a concentration of 5-20 mM. For example, to make a 20 mM solution, dissolve 3.5 mg of this compound in 0.5 mL of DMF or DMSO.[3]

  • Alternatively, the reagent can be dissolved in warm (37°C) water at a concentration of less than 10 mg/mL.[3]

Protocol for Protein Crosslinking

The following protocol describes a general procedure for crosslinking sulfhydryl-containing proteins. Optimization may be required for specific applications.

G start Start dissolve_protein 1. Dissolve Protein in Conjugation Buffer (e.g., 0.1 mM) start->dissolve_protein add_crosslinker 2. Add this compound Stock Solution (2- to 3-fold molar excess) dissolve_protein->add_crosslinker incubate 3. Incubate Reaction (1 hr at RT or 2 hrs at 4°C) add_crosslinker->incubate quench 4. Quench Reaction (Optional) (Add Cysteine, DTT, etc.) incubate->quench purify 5. Purify Conjugate (Desalting or Dialysis) quench->purify end End purify->end

Caption: General workflow for protein crosslinking with this compound.

Procedure:

  • Prepare the Protein Solution: Dissolve the sulfhydryl-containing protein(s) in the Conjugation Buffer at a desired concentration (e.g., 0.1 mM).[3] If the protein contains disulfide bonds that need to be targeted, they must first be reduced to free sulfhydryls. This can be achieved by treating the protein with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[3][6]

  • Add the Crosslinker: Add the freshly prepared this compound stock solution to the protein solution. A 2- to 3-fold molar excess of the crosslinker over the protein is generally recommended as a starting point.[3] For a 0.1 mM protein solution, a final crosslinker concentration of 0.2 mM would be a 2-fold molar excess.

  • Incubate: Allow the reaction to proceed for 1 hour at room temperature or for 2 hours at 4°C.[3] The optimal incubation time may need to be determined empirically.

  • Quench the Reaction (Optional): To stop the crosslinking reaction, a quenching solution containing a free thiol can be added. Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[3]

  • Purify the Conjugate: Remove excess, non-reacted this compound and quenching reagents by using a desalting column or through dialysis.[3]

Important Considerations and Troubleshooting
  • pH Control: Maintaining the pH between 6.5 and 7.5 is critical for the specificity of the maleimide-sulfhydryl reaction.[3][7] At pH values above 7.5, the hydrolysis of the maleimide group and its reactivity towards primary amines can increase.[3]

  • Reagent Stability: this compound is sensitive to moisture. It is important to warm the vial to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh and used immediately, as the maleimide group can hydrolyze in aqueous solutions.[3]

  • Protein Solubility: The addition of DMF or DMSO from the crosslinker stock solution should be monitored, as high concentrations (typically >10-15%) can cause protein precipitation.[3]

  • Troubleshooting Low Conjugation Efficiency: If low or no conjugation is observed, consider the following:

    • Incomplete Reduction: Ensure complete reduction of disulfide bonds if applicable.[7]

    • Oxidation of Thiols: Work with degassed buffers and consider performing the reaction under an inert atmosphere to prevent the re-oxidation of free sulfhydryls.[7]

    • Hydrolysis of Maleimide: Prepare the this compound stock solution immediately before use and ensure the reaction pH is not too high.[7]

Applications of this compound

The unique properties of this compound make it suitable for a wide range of applications in research and development:

  • Protein-Protein Interaction Studies: Crosslinking proteins to identify and characterize interaction partners.[3]

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[8]

  • Peptide Dimerization and Modification: Creating dimeric peptides or introducing PEG spacers for improved properties.[6]

  • PEGylation: Modifying proteins or peptides with PEG to enhance solubility, stability, and reduce immunogenicity.[8][9]

  • Surface Modification: Immobilizing proteins or other molecules onto surfaces for biosensor and diagnostic applications.[8]

  • PROTAC Synthesis: this compound can be used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5][10]

By following these guidelines and protocols, researchers can effectively utilize this compound for their specific sulfhydryl targeting needs, leading to the successful development of novel bioconjugates and therapeutic agents.

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using BM(PEG)3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cross-linking agent BM(PEG)3 for the investigation of protein-protein interactions. Detailed protocols for cross-linking, co-immunoprecipitation (Co-IP), and mass spectrometry (MS) sample preparation are provided, along with expected data outcomes and visualizations of experimental workflows.

Introduction to BM(PEG)3

BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) is a homobifunctional cross-linking reagent that covalently links proteins through their sulfhydryl groups.[1][2] Its structure features two maleimide (B117702) groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm.[1][2] The maleimide groups specifically react with the sulfhydryl (-SH) groups of cysteine residues at a pH range of 6.5-7.5, forming stable thioether bonds.[1][2]

The PEG spacer arm imparts several advantageous properties, including increased water solubility of the reagent and the resulting protein conjugates, which helps to prevent precipitation during the cross-linking procedure.[1][2][3] This feature makes BM(PEG)3 particularly suitable for studying protein interactions in aqueous environments. The defined length of the spacer arm (17.8 Å) allows for the establishment of distance constraints between interacting cysteine residues, providing valuable information for structural biology studies.[3][4][5]

Key Applications

  • Mapping Protein-Protein Interaction Interfaces: By identifying cross-linked peptides via mass spectrometry, researchers can pinpoint the specific regions of proteins that are in close proximity in a complex.

  • Stabilizing Transient or Weak Interactions: Cross-linking can "capture" fleeting interactions, making them amenable to detection by techniques such as Co-IP and MS.

  • Determining Protein Complex Stoichiometry and Architecture: The pattern of cross-linked products can provide insights into the number of subunits in a complex and their spatial arrangement.[1][2]

  • Probing Conformational Changes: Changes in cross-linking patterns can indicate conformational shifts in proteins or protein complexes upon ligand binding or other stimuli.

Data Presentation: Properties and Expected Outcomes

Table 1: Physical and Chemical Properties of BM(PEG)3
PropertyValueReference
Molecular Weight 352.34 g/mol [4]
Spacer Arm Length 17.8 Å[3][4][5]
Reactive Groups Maleimide[1][2]
Target Functional Group Sulfhydryl (-SH)[1][2]
Reaction pH 6.5 - 7.5[1][2]
Solubility Water Soluble[1][3][5]
Cleavability Non-cleavable[1]
Cell Permeability No[4]
Table 2: Expected Quantitative Data from BM(PEG)3 Cross-Linking Experiments
ExperimentQuantitative DataInterpretation
SDS-PAGE Analysis Appearance of higher molecular weight bands corresponding to cross-linked protein complexes.Confirmation of protein-protein interaction. Estimation of complex stoichiometry based on band sizes.
Co-Immunoprecipitation Increased pull-down of interacting partners in the presence of BM(PEG)3 compared to the non-cross-linked control.Stabilization of the protein interaction, allowing for more robust detection.
Mass Spectrometry (MS) Identification of inter- and intra-protein cross-linked peptides. Mass addition of 352.13 Da for each BM(PEG)3 modification.Precise mapping of interaction interfaces and residues in close proximity.
Quantitative MS (e.g., SILAC, TMT) Ratios of cross-linked peptides between different experimental conditions (e.g., with and without a specific stimulus).Quantification of changes in protein-protein interactions in response to cellular signals or drug treatment.

Experimental Protocols

Protocol 1: In Vitro Protein Cross-Linking with BM(PEG)3

This protocol describes the basic procedure for cross-linking two or more purified proteins in solution.

Materials:

  • Purified proteins of interest in a sulfhydryl-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5.

  • BM(PEG)3 crosslinker.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching solution: 1 M Dithiothreitol (DTT) or 1 M L-cysteine.

  • SDS-PAGE loading buffer.

Procedure:

  • Prepare Protein Solution: Dissolve the purified proteins in the reaction buffer to a final concentration of 1-10 µM.

  • Prepare BM(PEG)3 Stock Solution: Immediately before use, dissolve BM(PEG)3 in DMF or DMSO to a concentration of 10-20 mM.

  • Cross-Linking Reaction: Add the BM(PEG)3 stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein concentration. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE followed by Coomassie blue or silver staining, or by Western blotting.

Protocol 2: Cross-Linking Coupled with Co-Immunoprecipitation (Co-IP)

This protocol is designed to stabilize protein interactions within a cell lysate prior to immunoprecipitation.

Materials:

  • Cultured cells expressing the proteins of interest.

  • Lysis buffer (e.g., RIPA buffer without reducing agents).

  • Protease and phosphatase inhibitor cocktails.

  • BM(PEG)3 crosslinker.

  • Quenching solution (1 M Tris-HCl, pH 7.5).

  • Primary antibody against the "bait" protein.

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).

Procedure:

  • Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Cross-Linking: Add BM(PEG)3 (from a freshly prepared stock in DMSO) to the clarified lysate. A final concentration of 1-2 mM is a good starting point, but should be optimized. Incubate for 30 minutes at 4°C with gentle rotation.

  • Quenching: Quench the cross-linking reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubating for 15 minutes.

  • Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes. b. Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C. c. Add fresh protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting to detect the "bait" and "prey" proteins.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing cross-linked protein samples for identification of interaction sites by mass spectrometry.

Materials:

  • Cross-linked protein sample (from Protocol 1 or 2).

  • Urea (B33335).

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • C18 desalting columns.

Procedure:

  • Denaturation and Reduction: Denature the protein sample in 8 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylation: Alkylate free sulfhydryl groups by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS data.

Mandatory Visualizations

crosslinking_reaction cluster_reactants Reactants cluster_product Product ProteinA Protein A Cys-SH BMPG3 BM(PEG)3 ProteinA->BMPG3 ProteinB Protein B Cys-SH ProteinB->BMPG3 CrosslinkedComplex Protein A-S-BM(PEG)3-S-Protein B BMPG3->CrosslinkedComplex Stable Thioether Bond Formation

Caption: Reaction scheme of BM(PEG)3 cross-linking.

co_ip_workflow start Cell Lysate crosslink Cross-link with BM(PEG)3 start->crosslink quench Quench Reaction crosslink->quench ip Immunoprecipitation with Bait Antibody quench->ip wash Wash Beads ip->wash elute Elute Bait and Prey Proteins wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

Caption: Workflow for Co-IP with cross-linking.

ms_workflow start Cross-linked Protein Complex denature Denature, Reduce, Alkylate start->denature digest Tryptic Digestion denature->digest desalt Desalt Peptides (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Identify Cross-linked Peptides lcms->data_analysis

References

Revolutionizing Targeted Protein Degradation: Application Notes and Protocols for BM-PEG3 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. Among the various linker strategies, those incorporating polyethylene (B3416737) glycol (PEG) units, such as the BM-PEG3 linker, have garnered significant attention for their ability to impart favorable physicochemical properties.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing PEG3-based linkers. We will explore three distinct PEG3-containing linkers: 1,11-Bis-maleimidotetraethyleneglycol (this compound) , a branched NH-bis(PEG3-Boc) linker, and the Thalidomide-O-PEG3-alcohol building block. These notes are intended to guide researchers in the design, synthesis, and characterization of novel PROTACs for therapeutic development.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation E3 E3 Ubiquitin Ligase PROTAC PROTAC E3->PROTAC binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI Protein of Interest (POI) PROTAC->POI binds Ub Ubiquitin Ub->Ternary_Complex recruited Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs synthesized using different PEG3-based linkers.

Note: Specific quantitative data for PROTACs utilizing the 1,11-Bis-maleimidotetraethyleneglycol (this compound) linker is not extensively available in the public domain. The data presented below for a bis-maleimide linker is representative of this class of linkers. Data for PROTACs synthesized with NH-bis(PEG3-Boc) is also limited, and the table provides an illustrative example of what might be expected.

Table 1: Representative Degradation Data for PROTACs with a Bis-Maleimide PEG Linker

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
Rep-BM-PEG-1Example KinaseVHLBis-Maleimide PEG85>90Cancer Cell Line

Table 2: Illustrative Degradation Data for PROTACs with an NH-bis(PEG3-Boc) Linker

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
Illus-NH-PEG3-1Bromodomain ProteinCereblonBranched PEG350-100~90Leukemia Cell Line

Table 3: Degradation Data for a PROTAC Utilizing a Thalidomide-O-PEG3-alcohol Building Block

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
Palbociclib-PomalidomideCDK4/6CereblonPEG3~15 (CDK4), ~34.1 (CDK6)>90Breast Cancer Cell Line

Experimental Protocols

This section provides detailed methodologies for the synthesis of PROTACs using the three aforementioned PEG3-based linkers and for the key experiments to evaluate their performance.

Protocol 1: Synthesis of a PROTAC using 1,11-Bis-maleimidotetraethyleneglycol (this compound)

This protocol describes a general method for conjugating a thiol-containing protein of interest (POI) ligand and a thiol-containing E3 ligase ligand to the this compound linker.

Materials:

  • 1,11-Bis-maleimidotetraethyleneglycol (this compound)

  • Thiol-containing POI ligand

  • Thiol-containing E3 ligase ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional)

Procedure:

  • Dissolve the thiol-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • If disulfide bond formation is a concern, add TCEP (0.1-0.5 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.

  • Once the first conjugation is complete, add the thiol-containing E3 ligase ligand (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for another 2-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

BM_PEG3_Workflow POI_Ligand Thiol-containing POI Ligand Intermediate POI-Linker Intermediate POI_Ligand->Intermediate Conjugation 1 (DMF, DIPEA) BM_PEG3 This compound Linker BM_PEG3->Intermediate E3_Ligand Thiol-containing E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Conjugation 2

PROTAC synthesis workflow using this compound.
Protocol 2: Synthesis of a PROTAC using NH-bis(PEG3-Boc)

This protocol outlines a multi-step synthesis leveraging the orthogonal reactivity of the amine groups on the NH-bis(PEG3-Boc) linker.[1]

Step 1: Functionalization of the Central Amine

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[1]

  • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • Add a solution of NH-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.[1]

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.[1]

  • Work up the reaction by diluting with ethyl acetate and washing with saturated aqueous NaHCO3, water, and brine.[1]

  • Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the E3-Linker-bis(Boc) intermediate.[1]

Step 2: Boc Deprotection

  • Dissolve the intermediate from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[1]

  • Stir at room temperature for 1-2 hours.[1]

  • Concentrate under reduced pressure to remove solvent and excess TFA.[1]

Step 3: Conjugation to POI Ligand

  • Dissolve the deprotected intermediate from Step 2 and a carboxylic acid-functionalized POI ligand (2.2 eq) in anhydrous DMF.

  • Add HATU (2.4 eq) and DIPEA (4.0 eq).

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purify the final PROTAC using preparative HPLC.

NH_bis_PEG3_Workflow E3_Ligand Carboxylic Acid E3 Ligase Ligand Intermediate1 E3-Linker-bis(Boc) E3_Ligand->Intermediate1 Step 1: Amide Coupling NH_bis_PEG3 NH-bis(PEG3-Boc) NH_bis_PEG3->Intermediate1 Intermediate2 Deprotected Intermediate Intermediate1->Intermediate2 Step 2: Boc Deprotection Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Step 3: Amide Coupling POI_Ligand Carboxylic Acid POI Ligand POI_Ligand->Final_PROTAC Thalidomide_PEG3_Workflow PEG3 Triethylene Glycol PEG3_OTs PEG3-OTs PEG3->PEG3_OTs Step 1: Tosylation TsCl p-TsCl TsCl->PEG3_OTs Thal_PEG3_OH Thalidomide-O-PEG3-alcohol PEG3_OTs->Thal_PEG3_OH Hydroxythalidomide 4-Hydroxythalidomide Hydroxythalidomide->Thal_PEG3_OH Step 2: Williamson Ether Synthesis Final_PROTAC Final PROTAC Thal_PEG3_OH->Final_PROTAC Step 3: Amide Coupling POI_Ligand Carboxylic Acid POI Ligand POI_Ligand->Final_PROTAC Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (DC50 & Dmax Determination) Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for Labeling Proteins with BM(PEG)3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM(PEG)3, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinker used for covalently linking molecules that contain sulfhydryl (-SH) groups.[1][2] The reagent features two maleimide (B117702) groups at either end of a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[3] The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl groups, typically found in cysteine residues of proteins, within a pH range of 6.5-7.5.[1][2] This reaction results in the formation of a stable thioether bond.[1] The inclusion of the PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and immunogenicity.[3] These characteristics make BM(PEG)3 a valuable tool in bioconjugation for applications such as studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and developing protein-based therapeutics.[4][5]

Chemical Reaction and Signaling Pathway

The fundamental reaction of BM(PEG)3 with a protein involves the Michael addition of a thiol group from a cysteine residue to the double bond of the maleimide ring. This process is highly efficient and specific at a pH range of 6.5-7.5, leading to the formation of a stable thioether linkage.[1]

G cluster_reactants Reactants cluster_product Product Protein_SH Protein Sulfhydryl Group (Cysteine) BM_PEG3 BM(PEG)3 Maleimide Group PEG3 Spacer Maleimide Group Protein_SH:SH->BM_PEG3:maleimide1 pH 6.5-7.5 Conjugate Protein-BM(PEG)3-Protein Conjugate Stable Thioether Bond PEG3 Spacer Stable Thioether Bond BM_PEG3->Conjugate Reaction with another Protein-SH molecule

Caption: Chemical reaction of BM(PEG)3 with protein sulfhydryl groups.

Experimental Workflow

The general workflow for labeling a protein with BM(PEG)3 involves several key steps, from protein preparation to purification and analysis of the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Protein Preparation (Ensure free sulfhydryls) C Conjugation Reaction (Incubation) A->C B BM(PEG)3 Stock Solution Preparation B->C D Quenching (Optional) C->D E Removal of Excess Reagent (e.g., SEC, Dialysis) D->E F Characterization of Conjugate (e.g., SDS-PAGE, Mass Spectrometry) E->F

Caption: Experimental workflow for protein labeling with BM(PEG)3.

Data Presentation: Key Reaction Parameters

Successful protein labeling with BM(PEG)3 depends on several critical parameters. The following table summarizes the recommended conditions based on established protocols.[1]

ParameterRecommended Value/RangeNotes
pH 6.5 - 7.5The maleimide-thiol reaction is most efficient and specific in this range. At higher pH, the maleimide group can hydrolyze or react with primary amines.[1]
Buffer Phosphate-buffered saline (PBS), HEPESUse non-amine and non-thiol containing buffers to avoid side reactions.[1][6]
Molar Excess of BM(PEG)3 2 to 20-fold over proteinThe optimal ratio is protein-dependent and should be determined empirically. A higher excess can drive the reaction to completion but may increase non-specific labeling.[1]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[6]
Reaction Time 1-2 hours at room temperature or overnight at 4°CLonger incubation times at lower temperatures can be beneficial for sensitive proteins.[1]
Quenching Agent Cysteine, 2-Mercaptoethanol, DTTAdded in excess to consume unreacted maleimide groups and stop the reaction.[1]

Experimental Protocols

Materials
  • Protein of interest with available sulfhydryl groups

  • BM(PEG)3 crosslinker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM HEPES, pH 7.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol

  • Desalting columns or dialysis cassettes for purification

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the cysteine residues in the protein are involved in disulfide bonds.

  • Dissolve the protein in a suitable buffer to a concentration of 1-10 mg/mL.

  • If using TCEP, add a 10-100 fold molar excess and incubate for 30-60 minutes at room temperature.[6] TCEP does not need to be removed before adding the maleimide reagent.[6]

  • If using DTT, add to a final concentration of 10-100 mM and incubate for 30-60 minutes at room temperature.[7] Crucially, excess DTT must be removed using a desalting column before proceeding to the conjugation step.[7]

Protocol 2: Protein Labeling with BM(PEG)3
  • Prepare BM(PEG)3 Stock Solution: Immediately before use, dissolve BM(PEG)3 in anhydrous DMF or DMSO to a concentration of 5-20 mM.[1] For example, to make a 20 mM solution, dissolve 3.5 mg of BM(PEG)3 in 0.5 mL of DMF or DMSO.[1]

  • Reaction Setup:

    • Dissolve the protein (with free sulfhydryls) in the conjugation buffer at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]

    • Add the desired molar excess of the BM(PEG)3 stock solution to the protein solution. For a 2-fold molar excess, add 10 µL of a 20 mM BM(PEG)3 stock solution per 1 mL of 0.1 mM protein solution.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching (Optional): To stop the reaction, add a quenching agent such as cysteine to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[1] This will react with any excess BM(PEG)3.

Protocol 3: Purification of the Labeled Protein

It is essential to remove unreacted BM(PEG)3 and any quenching agent from the labeled protein.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a common and effective method for separating the larger labeled protein from smaller molecules. Use a desalting column with an appropriate molecular weight cutoff for your protein.

  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff.

Protocol 4: Characterization of the Conjugate

The extent of labeling and the integrity of the conjugate should be assessed.

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. Successful crosslinking of two protein molecules will result in a band at a higher molecular weight compared to the unlabeled protein.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the covalent modification and determine the number of BM(PEG)3 molecules conjugated to the protein.[8][9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Insufficient free sulfhydrylsEnsure complete reduction of disulfide bonds (Protocol 1).
Hydrolysis of maleimide groupsPrepare BM(PEG)3 stock solution immediately before use in an anhydrous solvent.[7] Maintain the reaction pH between 6.5 and 7.5.[7]
Incorrect bufferEnsure the buffer is free of thiols and primary amines.
Protein precipitation High concentration of organic solventKeep the final concentration of DMF or DMSO below 10-15%.[1]
Protein instabilityOptimize reaction conditions (e.g., lower temperature, shorter incubation time).
Non-specific labeling Reaction pH is too high (>7.5)Lower the reaction pH to the optimal range of 6.5-7.5 to minimize reaction with primary amines.[1]
High molar excess of BM(PEG)3Reduce the molar excess of the crosslinker.

References

Application Notes and Protocols for BM-PEG3 in Protein Structure and Conformation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BM-PEG3, or 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking agent widely utilized in the study of protein structure, conformation, and protein-protein interactions.[1] Its structure features two maleimide (B117702) groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups specifically react with sulfhydryl groups (-SH) on cysteine residues, forming stable thioether bonds.[1][2] This reactivity makes this compound an invaluable tool for covalently linking proteins or protein subunits that are in close proximity, thereby providing insights into their spatial arrangement and oligomeric state.[1]

The integrated PEG spacer arm enhances the water solubility of this compound, which is a significant advantage over traditional hydrocarbon-based crosslinkers.[1] This property helps to minimize protein precipitation and aggregation during the crosslinking reaction. Furthermore, the defined length of the PEG spacer allows for its use as a "molecular ruler" to probe intramolecular and intermolecular distances within protein complexes.[1]

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Full Chemical Name 1,11-bismaleimido-triethyleneglycol
Molecular Weight 352.34 g/mol [3][4]
Chemical Formula C16H20N2O7[3]
Spacer Arm Length 17.8 Å[4]
Reactive Groups Maleimide (at both ends)[4]
Reactivity Sulfhydryl groups (-SH)[2]
Solubility Water soluble[4]
Appearance White to light yellow solid[3]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3]

Mechanism of Action

The crosslinking reaction with this compound is highly specific for sulfhydryl groups at a pH range of 6.5-7.5.[1][2] At this pH, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than to an amine.[1] The reaction proceeds via a Michael addition, resulting in the formation of a stable, covalent thioether linkage that cannot be cleaved by reducing agents.[1]

It is important to note that at a pH above 8.0, the maleimide group can undergo hydrolysis to a non-reactive maleamic acid, and its reactivity towards primary amines increases.[1] Therefore, maintaining the recommended pH range is critical for successful and specific crosslinking.

Experimental Protocols

The following is a detailed protocol for crosslinking proteins in solution using this compound. This protocol is a general guideline and may require optimization for specific applications.

Materials
  • This compound crosslinker

  • Sulfhydryl-containing protein(s) of interest

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reoxidation.[1]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution: 1 M cysteine, dithiothreitol (B142953) (DTT), or another thiol-containing reagent.

  • Desalting columns or dialysis equipment for removing excess crosslinker.

Reagent Preparation
  • Protein Sample: Prepare the protein(s) to be crosslinked in the Conjugation Buffer. The protein solution should be free of any sulfhydryl-containing substances. If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.

  • This compound Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in DMF or DMSO.[1] For example, to make a 20 mM solution, dissolve 3.5 mg of this compound in 0.5 mL of DMF or DMSO.[1] Gentle warming can aid in dissolution.[1]

Crosslinking Procedure
  • Reaction Setup: In a microcentrifuge tube, add the protein solution to a final concentration of 0.1-5 mg/mL.

  • Crosslinker Addition: Add the this compound stock solution to the protein solution to achieve a final concentration that is typically a 2- to 50-fold molar excess over the protein concentration. The optimal ratio should be determined empirically. For a starting point, a 2- to 3-fold molar excess is often sufficient.[1] The final concentration of the organic solvent (DMF or DMSO) should generally be kept below 10% (v/v) to avoid protein precipitation.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[1]

  • Quenching: Stop the crosslinking reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1] This step consumes any unreacted maleimide groups.

  • Analysis: The crosslinked products can be analyzed by various techniques, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry, to determine the extent of crosslinking and identify the crosslinked species.[5]

Workflow for Studying Protein-Protein Interactions

The following diagram illustrates a typical workflow for investigating protein-protein interactions using this compound.

G cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis cluster_results Results ProteinA Protein A Mix Mix Proteins A and B ProteinA->Mix ProteinB Protein B ProteinB->Mix BMPG3 This compound Stock Solution Add_Crosslinker Add this compound BMPG3->Add_Crosslinker Mix->Add_Crosslinker Incubate Incubate (RT or 4°C) Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec SEC Size Exclusion Chromatography Quench->SEC Interaction_Confirmation Confirmation of Interaction SDS_PAGE->Interaction_Confirmation Structural_Insights Structural Insights Mass_Spec->Structural_Insights SEC->Interaction_Confirmation Interaction_Confirmation->Structural_Insights

Caption: Experimental workflow for protein-protein interaction studies using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no crosslinking Insufficient free sulfhydryl groupsReduce disulfide bonds with DTT and remove it before adding this compound.
Inactive crosslinkerPrepare fresh this compound stock solution immediately before use. Ensure proper storage of the solid reagent.
Incorrect pH of reaction bufferEnsure the pH of the conjugation buffer is between 6.5 and 7.5.
Protein precipitation High concentration of organic solventKeep the final concentration of DMF or DMSO below 10% (v/v).
Low solubility of the proteinOptimize buffer conditions (e.g., ionic strength, additives).
Non-specific crosslinking Reaction pH is too highUse a conjugation buffer with a pH between 6.5 and 7.5 to minimize reaction with primary amines.

By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into protein structure and interactions, aiding in basic research and therapeutic development.

References

Application Notes and Protocols for BM(PEG)3 Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the homobifunctional crosslinker BM(PEG)3 to study protein-protein interactions and protein structure. The protocols outlined below offer a comprehensive workflow, from experimental design to data analysis, using the Keap1-Nrf2 signaling pathway as an illustrative example.

Introduction to BM(PEG)3 Crosslinking

BM(PEG)3 (1,11-bismaleimido-triethylene glycol) is a sulfhydryl-reactive crosslinker used to form covalent bonds between cysteine residues in close proximity.[1][2] Its two maleimide (B117702) groups specifically react with sulfhydryl groups (-SH) to form stable thioether bonds.[1][3][4] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting crosslinked complexes.[2][3][5] With a defined spacer arm length of 17.8 Å, BM(PEG)3 is a valuable tool for identifying protein-protein interactions and providing distance constraints for structural modeling.[1]

Key Features of BM(PEG)3:

  • Reactivity: Targets sulfhydryl groups on cysteine residues.[1][2]

  • Spacer Arm: A hydrophilic 3-unit PEG spacer.[2]

  • Spacer Arm Length: 17.8 Å.[1]

  • Solubility: Soluble in water and common aqueous buffers.[1][6]

  • Applications: Studying protein oligomerization, protein-protein interactions, and providing structural information.[2][5][7]

Experimental Design: The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the homodimeric protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein, and modification of these cysteines disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. BM(PEG)3 can be used to probe the dimeric structure of Keap1 and its interaction with Nrf2.

Below is a diagram illustrating the Keap1-Nrf2 signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_dimer Keap1 Dimer Nrf2 Nrf2 Keap1_dimer->Nrf2 Binds Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Complex Keap1_dimer->Cul3_Rbx1 Scaffold for Nrf2->Cul3_Rbx1 Recruited to Nrf2_degradation Nrf2 Degradation Nrf2->Nrf2_degradation Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation (upon release from Keap1) Ub Ubiquitin Cul3_Rbx1->Ub Mediates Ubiquitination Ub->Nrf2 Proteasome Proteasome Nrf2_degradation->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_expression Antioxidant Gene Expression ARE->Gene_expression Activates

Figure 1: Keap1-Nrf2 signaling pathway diagram.

Experimental Workflow for BM(PEG)3 Crosslinking

The general workflow for a BM(PEG)3 crosslinking experiment coupled with mass spectrometry is outlined below.[8] This process involves covalently linking interacting proteins, separating the crosslinked products, and identifying the interacting partners and their crosslinked sites.

BM_PEG3_Workflow start Start: Purified Protein Complex (e.g., Keap1-Nrf2) crosslinking 1. BM(PEG)3 Crosslinking start->crosslinking quenching 2. Quenching of Reaction crosslinking->quenching sds_page 3. SDS-PAGE Analysis quenching->sds_page in_gel_digest 4. In-Gel Digestion of Crosslinked Bands sds_page->in_gel_digest lc_ms 5. LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis 6. Data Analysis and Crosslink Identification lc_ms->data_analysis end End: Identified Crosslinked Peptides and Proteins data_analysis->end

Figure 2: Experimental workflow for BM(PEG)3 crosslinking.

Detailed Protocols

Reagent Preparation
ReagentPreparationStorage
Conjugation Buffer Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing thiols.4°C
BM(PEG)3 Stock Solution Dissolve BM(PEG)3 in anhydrous DMSO to a final concentration of 10-20 mM. Prepare fresh before each use.[9]-20°C, desiccated[6]
Quenching Solution 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol (BME) in water.-20°C
SDS-PAGE Sample Buffer Standard Laemmli buffer (reducing or non-reducing, as needed).Room Temperature
Protein Crosslinking Protocol

This protocol is a starting point and may require optimization for your specific proteins of interest.

  • Prepare Protein Sample: Dissolve the purified protein(s) (e.g., Keap1 and Nrf2) in conjugation buffer to a final concentration of 0.1-1.0 mg/mL.[5]

  • Add Crosslinker: Add the BM(PEG)3 stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein.[6] Gently mix and ensure the final DMSO concentration is below 15% to avoid protein precipitation.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[5]

  • Analysis: Analyze the crosslinked products by SDS-PAGE.

SDS-PAGE Analysis

Run the crosslinked and control (non-crosslinked) samples on an SDS-PAGE gel. The formation of higher molecular weight bands in the crosslinked sample compared to the control indicates successful crosslinking.

LaneSampleExpected Bands
1Molecular Weight Marker-
2Keap1 alone (no crosslinker)Monomeric Keap1
3Keap1 + BM(PEG)3Monomeric and Dimeric Keap1
4Keap1 + Nrf2 (no crosslinker)Monomeric Keap1 and Nrf2
5Keap1 + Nrf2 + BM(PEG)3Monomeric Keap1 and Nrf2, Dimeric Keap1, Keap1-Nrf2 complex
In-Gel Digestion and Mass Spectrometry
  • Excise the high molecular weight bands of interest from the Coomassie-stained SDS-PAGE gel.

  • Perform in-gel digestion using a suitable protease, such as trypsin.

  • Extract the resulting peptides from the gel slices.

  • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] High-resolution Orbitrap mass spectrometers are well-suited for this analysis.[11]

Data Analysis and Interpretation

The analysis of crosslinking mass spectrometry data is a complex process that requires specialized software.[8]

  • Database Searching: Use software such as MeroX, pLink, or similar tools to search the MS/MS data against a protein sequence database.[10] These programs are designed to identify inter- and intra-protein crosslinked peptides.

  • Data Filtering and Validation: Filter the identified crosslinked peptides based on scoring metrics to ensure high confidence identifications.

  • Mapping Crosslinks: Map the identified crosslinked residues onto the known or predicted structures of the interacting proteins. This provides valuable distance constraints for structural modeling.

Example Data Summary Table

The results of the data analysis can be summarized in a table like the one below.

Crosslinked ProteinsCrosslinked ResiduesPeptide SequencesScore
Keap1 - Keap1Cys151 - Cys151......
Keap1 - Nrf2Cys273 - CysXXX......
............

Troubleshooting

ProblemPossible CauseSolution
No or low crosslinking efficiency - Inactive sulfhydryl groups- Suboptimal pH- Insufficient crosslinker concentration- Reduce disulfide bonds with DTT or TCEP prior to crosslinking (and remove the reducing agent)- Ensure the buffer pH is between 6.5 and 7.5[4]- Increase the molar excess of BM(PEG)3
Protein precipitation - High concentration of organic solvent- Protein instability- Keep the final DMSO concentration below 15%[5]- Optimize buffer conditions (e.g., add stabilizing agents)
High degree of non-specific crosslinking - Crosslinker concentration too high- Incubation time too long- Perform a titration of BM(PEG)3 to find the optimal concentration- Reduce the incubation time

By following these guidelines and protocols, researchers can effectively utilize BM(PEG)3 to investigate protein-protein interactions and gain valuable insights into protein structure and function.

References

Troubleshooting & Optimization

Technical Support Center: Improving BM(PEG)3 Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BM(PEG)3 and other bismaleimide-PEG crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency of your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is BM(PEG)3 and how does it work?

BM(PEG)3, or 1,11-Bismaleimido-triethyleneglycol, is a homobifunctional crosslinker.[1][2] It contains two maleimide (B117702) groups at either end of a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The maleimide groups react specifically with sulfhydryl (thiol, -SH) groups, typically found on cysteine residues in proteins, to form stable thioether bonds.[1][3] This reaction is a Michael addition and is highly efficient within a specific pH range.[4][5] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help reduce aggregation.[2][3][6]

Q2: What is the optimal pH for the maleimide-thiol reaction?

The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5 .[3][4][7][8][9] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions with primary amines (like lysine (B10760008) residues).[7] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4][5][7] Above pH 7.5, the reactivity with amines increases, reducing the specificity of the crosslinking.[7]

Q3: Can I use buffers like Tris or glycine (B1666218) for my reaction?

No, you should avoid buffers that contain primary amines, such as Tris or glycine, when using maleimide crosslinkers.[10] These buffer components will compete with the target thiol groups for reaction with the maleimide, which can significantly lower your crosslinking efficiency.[11][12] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[11]

Q4: My BM(PEG)3 reagent won't dissolve well in my aqueous buffer. What should I do?

While the PEG spacer in BM(PEG)3 improves water solubility compared to hydrocarbon-based crosslinkers, you may still encounter solubility issues.[3] It is recommended to first dissolve the BM(PEG)3 in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution immediately before use. You can then add this stock solution to your protein solution.[3] Be mindful that the final concentration of the organic solvent should typically not exceed 10-15% to avoid protein precipitation.[3]

Q5: How stable is the maleimide group in an aqueous solution?

The maleimide group is susceptible to hydrolysis in aqueous solutions, which opens the ring to form an unreactive maleamic acid.[4][7][13] This hydrolysis is a major competing reaction that can reduce your yield.[4] The rate of hydrolysis increases with pH.[4][7][14] For this reason, you should always prepare solutions of BM(PEG)3 immediately before use and avoid storing it in aqueous buffers.[7][12]

Troubleshooting Guide

This guide addresses the most common issues encountered when using BM(PEG)3 for crosslinking.

Problem 1: Low or No Crosslinking Yield

If you are observing poor efficiency in your crosslinking reaction, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Suboptimal pH Ensure your reaction buffer is maintained between pH 6.5 and 7.5.[4][7][9] This range is critical for the specific and efficient reaction of maleimides with thiols.[5][7]
Hydrolysis of BM(PEG)3 The maleimide groups are moisture-sensitive.[2] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the crosslinker stock solution in anhydrous DMSO or DMF immediately before adding it to your reaction. Do not use pre-made aqueous solutions of the crosslinker.[7]
Presence of Thiols in Buffer Buffer components containing thiols, such as Dithiothreitol (DTT) or β-mercaptoethanol, will directly compete with your target molecule.[9] These must be completely removed from your protein solution before adding BM(PEG)3. Use dialysis or a desalting column for buffer exchange.[11]
Oxidized Sulfhydryl Groups The target sulfhydryl groups on your protein may have oxidized to form disulfide bonds, which do not react with maleimides. To address this, you can pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred because, unlike DTT, it does not need to be removed before adding the maleimide crosslinker.
Incorrect Molar Ratio The optimal molar ratio of crosslinker to protein can vary. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the protein. However, this may need to be optimized. For a peptide, a 2:1 molar ratio of maleimide to thiol has been shown to be effective.[15][16][17] For a larger protein like a nanobody, a 5:1 ratio may be required.[15][16][17]
Storage of Maleimide-Functionalized Molecules If you have pre-functionalized a molecule with a maleimide group and stored it, the group may have lost reactivity. Storing maleimide-activated nanoparticles at 20°C for 7 days resulted in a 40% loss of reactivity, whereas storage at 4°C led to only a 10% decrease.[15][16][17]
Problem 2: Protein Aggregation or Precipitation During Reaction

The formation of a precipitate is a sign of uncontrolled or excessive crosslinking.

Potential Cause Suggested Solution
Excessive Intermolecular Crosslinking A high concentration of both the protein and the homobifunctional crosslinker can lead to the formation of large, insoluble polymers.[6][11] Try reducing the molar excess of BM(PEG)3. You can also shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[3][18]
Low Solubility of Crosslinker Although BM(PEG)3 is designed to be water-soluble, it can sometimes appear cloudy when added to an aqueous solution.[3][18] This can be improved by gentle heating or sonication, though care must be taken not to denature the protein.[3][18] Ensure the crosslinker is fully dissolved in an organic solvent before its addition to the protein solution.
Protein Instability The experimental conditions (e.g., pH, solvent concentration) may be destabilizing your protein. Confirm that your protein is stable in the chosen reaction buffer and can tolerate the final concentration of any organic solvent used to dissolve the crosslinker.

Experimental Protocols & Methodologies

General Protocol for Protein-Protein Crosslinking with BM(PEG)3

This protocol provides a starting point for crosslinking two proteins, each possessing at least one free sulfhydryl group.

1. Materials:

  • BM(PEG)3 Crosslinker

  • Anhydrous DMSO

  • Protein A and Protein B (in a thiol-free buffer)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.2

  • Quenching Solution: 1 M Cysteine or Mercaptoethanol

  • Desalting Columns

2. Procedure:

  • Prepare Protein Solutions: Dissolve or dilute your proteins in the Conjugation Buffer to a final concentration of approximately 0.1 mM.[3][18] If your proteins have disulfide bonds that need to be reduced to generate free thiols, incubate them with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve BM(PEG)3 in anhydrous DMSO to create a 20 mM stock solution.

  • Initiate Crosslinking Reaction: Add the BM(PEG)3 stock solution to the protein mixture. A typical starting point is a 2-fold molar excess of the crosslinker to the total protein concentration.[3][18]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[3][18]

  • Quench the Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[3][18] Incubate for 15 minutes at room temperature. This will consume any unreacted maleimide groups.

  • Purification: Remove excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column or by dialysis.

Quantitative Data Summary: Reaction Condition Optimization

The efficiency of maleimide-thiol conjugation is highly dependent on reaction parameters. The table below summarizes findings from a study on conjugating ligands to nanoparticles, which can serve as a guide for optimizing your own experiments.

Parameter Condition 1 Condition 2 Outcome Reference
Target Ligand cRGDfK (peptide)11A4 (nanobody)Different molecules require different molar ratios for optimal efficiency.[15][16][17]
Maleimide:Thiol Ratio 2:15:184% efficiency58% efficiency
Reaction Time 30 minutes2 hoursShorter time for smaller peptide, longer for larger protein.[15][16][17]
Reaction Buffer 10 mM HEPES, pH 7.0PBS, pH 7.4Both buffers fall within the optimal pH 6.5-7.5 range.[15][16][17]
Storage of Maleimide-NP 7 days at 4°C7 days at 20°C~10% loss of reactivity~40% loss of reactivity

Visual Guides and Workflows

BM(PEG)3 Crosslinking Reaction

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Second Thiol Reaction Protein1_SH Protein-SH (Thiol Group) Intermediate Stable Thioether Bond (Protein-S-Maleimide-PEG3-Maleimide) Protein1_SH->Intermediate Reacts with one maleimide Maleimide Maleimide-PEG3-Maleimide (BM(PEG)3) Maleimide->Intermediate Final_Product Crosslinked Product (Protein-S-Linker-S-Protein) Intermediate->Final_Product Reacts with second maleimide Protein2_SH Protein-SH (Thiol Group) Protein2_SH->Final_Product

Caption: Reaction mechanism of BM(PEG)3 with two thiol-containing proteins.

Experimental Workflow for Crosslinking

G prep_protein 1. Prepare Protein Solution (pH 6.5-7.5, thiol-free buffer) mix 3. Mix & Incubate (e.g., 1 hr at RT or 2 hr at 4°C) prep_protein->mix prep_linker 2. Prepare BM(PEG)3 Stock (Use fresh anhydrous DMSO) prep_linker->mix quench 4. Quench Reaction (Add excess cysteine) mix->quench purify 5. Purify Conjugate (Desalting column or dialysis) quench->purify analyze 6. Analyze Product (SDS-PAGE, MS, etc.) purify->analyze

Caption: A typical experimental workflow for using BM(PEG)3 crosslinker.

Troubleshooting Logic for Low Yield

G start Low Crosslinking Yield check_ph Is pH between 6.5-7.5? start->check_ph check_buffer Buffer contains thiols (DTT, etc.)? check_ph->check_buffer Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_reagent Was crosslinker solution prepared fresh? check_buffer->check_reagent No remove_thiols Remove thiols via buffer exchange check_buffer->remove_thiols Yes check_protein Are protein thiols reduced and available? check_reagent->check_protein Yes rerun_fresh Prepare fresh BM(PEG)3 and repeat check_reagent->rerun_fresh No reduce_protein Add reducing agent (TCEP) prior to crosslinking check_protein->reduce_protein No success Yield Improved check_protein->success Yes adjust_ph->success remove_thiols->success rerun_fresh->success reduce_protein->success

Caption: A decision tree to diagnose causes of low crosslinking efficiency.

References

Technical Support Center: Optimizing BM-PEG3 Concentration for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your protein conjugation experiments using BM-PEG3. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (1,11-Bis-maleimidotetraethyleneglycol) is a homobifunctional crosslinker.[1][2][3][4] It contains two maleimide (B117702) groups at either end of a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[5][6] Its primary use is to conjugate two molecules that contain sulfhydryl (-SH) groups, typically found in the cysteine residues of proteins.[2][5] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[2][5][6]

Q2: What is the optimal molar ratio of this compound to protein for conjugation?

The ideal molar ratio depends on your specific protein and its concentration, and empirical testing is necessary to determine the optimal conditions.[2] However, a general starting point is a 2 to 3-fold molar excess of the crosslinker over the sulfhydryl-containing protein.[2] For more dilute protein solutions, a higher molar excess may be required to achieve the desired degree of labeling.[7] For some small peptides, a 2:1 maleimide to thiol ratio has been found to be optimal, while larger molecules might require a 5:1 ratio.[8]

Q3: What are the ideal reaction conditions for this compound conjugation?

The maleimide-thiol reaction is highly specific and efficient under mild conditions. Key parameters to control are:

  • pH: The optimal pH range is 6.5-7.5.[2][5][6][8][9] At this pH, the reaction with sulfhydryls is approximately 1,000 times faster than with primary amines.[2][8][9] At pH values below 6.5, the reaction rate slows considerably.[8] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines.[2]

  • Buffer: Use a sulfhydryl-free buffer, such as Phosphate-Buffered Saline (PBS).[2] It is also recommended to include 5-10 mM EDTA to prevent the reoxidation of sulfhydryls by trace metal ions.[2][8] Avoid buffers containing primary amines like Tris, as they can compete with the reaction.[7]

  • Temperature and Time: The reaction can typically be incubated for 1 hour at room temperature or for 2 hours at 4°C.[2] For larger proteins, the reaction may proceed more slowly, and a time-course experiment is advisable to determine the optimal duration.[8]

Q4: How should I prepare and store this compound?

  • Storage: Upon receipt, this compound should be stored desiccated at 4°C.[2] Stock solutions in an anhydrous solvent like DMSO or DMF can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Preparation: Immediately before use, dissolve the required amount of this compound in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 5-20 mM).[2] Alternatively, it can be dissolved in warm (37°C) water, which will not harm the maleimide groups.[2]

Q5: How can I stop the conjugation reaction?

To quench the reaction, you can add a thiol-containing reagent to consume any unreacted maleimide groups.[2] Common quenching agents include concentrated (0.5-1M) cysteine or dithiothreitol (B142953) (DTT).[2] The quenching reaction should be incubated for about 15 minutes at room temperature.[2]

Q6: What are the common side reactions, and how can they be minimized?

  • Hydrolysis: The maleimide group can hydrolyze, especially at a pH above 8, rendering it inactive.[2] To minimize this, maintain the pH within the optimal 6.5-7.5 range and use freshly prepared this compound solutions.[2][9]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, although this reaction is much slower than with thiols.[2] Sticking to the recommended pH range minimizes this side reaction.[2]

  • Thiazine (B8601807) Rearrangement: If conjugating to an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, which can complicate purification and lead to product loss.[10][11] To prevent this, it is advisable to avoid using N-terminal cysteines for conjugation where possible, or to acetylate the N-terminal amine.[11]

Troubleshooting Guide

This guide addresses common problems encountered during protein conjugation with this compound.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2][8]Verify and adjust the buffer pH to between 6.5 and 7.5 for optimal maleimide reactivity with thiols.[2][8][9]
Oxidized Thiols: Free sulfhydryl groups on the protein have formed disulfide bonds and are unavailable for conjugation.[8]Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding this compound.[2][8] Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent re-oxidation.[2][8]
Incorrect Stoichiometry: The molar ratio of this compound to protein is too low.Perform a titration experiment to find the optimal molar excess. Start with a 2-3 fold molar excess and increase if necessary.[2] For dilute protein solutions, a higher excess is often needed.[7]
Hydrolyzed this compound: The maleimide groups on the crosslinker have been hydrolyzed and are no longer reactive.Always use freshly prepared this compound stock solution.[2] Avoid storing the reagent in aqueous solutions for extended periods.[8]
Poor Reproducibility Inconsistent Reagent Preparation: Variations in the concentration of this compound or protein between experiments.Prepare fresh stock solutions for each experiment and accurately determine the protein concentration before starting.
Variable Reaction Time/Temperature: Inconsistent incubation conditions affecting reaction kinetics.Standardize the incubation time and temperature for all experiments. Perform a time-course study to find the optimal reaction time.[8]
Precipitation During Reaction High Organic Solvent Concentration: The concentration of DMSO or DMF from the crosslinker stock solution is too high for the protein's solubility.Keep the final concentration of the organic solvent below 10-15% of the total reaction volume.[2]
High Degree of Labeling: Over-conjugation can lead to protein aggregation and precipitation.[7]Reduce the molar excess of this compound used in the reaction.[7]
Unstable Final Conjugate Retro-Michael Reaction: The thioether bond formed can be reversible, leading to a thiol exchange with other thiol-containing molecules (e.g., glutathione).[9][12]This is an inherent challenge of the maleimide-thiol linkage.[12] Storing the conjugate under slightly acidic conditions may improve stability.[10]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimal for specific and rapid reaction with sulfhydryls while minimizing hydrolysis and side reactions with amines.[2][8][9]
Buffer Phosphate-Buffered Saline (PBS) or other sulfhydryl-free buffer.Avoids interference from other sulfhydryl-containing components.[2]
Additives 5-10 mM EDTAChelates divalent metal ions that can catalyze the oxidation of thiols.[2][8]
Molar Excess (this compound:Protein) 2:1 to 20:1Starting with a 2-3 fold excess is common, but optimization is crucial and depends on protein concentration and size.[2][8]
Protein Concentration 1-10 mg/mLHigher concentrations can lead to more efficient labeling.[7][13]
Reaction Temperature Room Temperature or 4°CRoom temperature allows for a shorter reaction time.[2]
Reaction Time 1 hour (RT) or 2 hours (4°C)Should be optimized for the specific protein system.[2][8]

Visualizations

experimental_workflow This compound Protein Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction prep_protein Prepare Protein (1-10 mg/mL in PBS, pH 7.2) reduce_protein Reduce Disulfides (e.g., with TCEP) prep_protein->reduce_protein remove_reducer Remove Reducing Agent (Desalting Column) reduce_protein->remove_reducer conjugation Add this compound to Protein (2-20x Molar Excess) remove_reducer->conjugation prep_bmpeg3 Prepare Fresh this compound (5-20 mM in DMSO) prep_bmpeg3->conjugation incubation Incubate (1 hr at RT or 2 hrs at 4°C) conjugation->incubation quench Quench Reaction (e.g., with Cysteine) incubation->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Conjugate (SDS-PAGE, MS) purify->analyze

Caption: Workflow for protein conjugation using this compound.

Caption: Reaction of a maleimide group with a thiol group.

troubleshooting_tree Troubleshooting Low Conjugation Efficiency start Low Conjugation Yield? q_ph Is pH between 6.5-7.5? start->q_ph a_ph_no Adjust pH to 6.5-7.5 q_ph->a_ph_no No q_thiol Are thiols reduced and available? q_ph->q_thiol Yes end Re-run experiment a_ph_no->end a_thiol_no Add reducing agent (TCEP) and include EDTA in buffer q_thiol->a_thiol_no No q_ratio Is molar ratio sufficient? q_thiol->q_ratio Yes a_thiol_no->end a_ratio_no Increase molar excess of this compound q_ratio->a_ratio_no No q_reagent Is this compound solution fresh? q_ratio->q_reagent Yes a_ratio_no->end a_reagent_no Prepare new this compound stock q_reagent->a_reagent_no No a_reagent_no->end

References

Technical Support Center: Troubleshooting Non-Specific Binding with BM-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BM-PEG3 (1,11-bismaleimido-triethyleneglycol). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to non-specific binding during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a homobifunctional crosslinker.[1][2] This means it has two identical reactive groups, in this case, maleimides, at either end of a polyethylene (B3416737) glycol (PEG) spacer.[2][3] It is primarily used for crosslinking molecules that contain sulfhydryl (-SH) groups, such as cysteine residues in proteins.[1][2][3] The PEG spacer is hydrophilic, which helps to improve the water solubility of the crosslinker and the resulting conjugate.[1]

Q2: What is non-specific binding in the context of this compound conjugation?

A2: Non-specific binding refers to the unintended attachment of the this compound crosslinker or the molecules being conjugated to surfaces or other molecules in the reaction mixture that are not the intended target. This can be caused by various factors, including electrostatic interactions, where charged molecules stick to oppositely charged surfaces, and hydrophobic interactions.[4][5] For instance, a positively charged protein may non-specifically bind to a negatively charged surface.[6]

Q3: Why is the PEG component of this compound important for reducing non-specific binding?

A3: The polyethylene glycol (PEG) spacer in this compound is known to reduce non-specific binding.[3][7] PEG is a hydrophilic and flexible polymer that creates a "shield" around the conjugated molecule. This shield can repel other proteins and prevent them from sticking to surfaces, thus minimizing non-specific interactions.[7]

Q4: What are the optimal reaction conditions for using this compound?

A4: The maleimide (B117702) groups of this compound are most reactive with sulfhydryl groups at a pH range of 6.5-7.5.[1][3] At a pH above 7.5, the maleimide group can also react with primary amines, and hydrolysis of the maleimide group increases.[1] Therefore, maintaining the recommended pH is crucial for specific conjugation.

Troubleshooting Guides

This section provides a question-and-answer guide to directly address specific issues you might encounter during your experiments with this compound.

Problem 1: High background signal or precipitation is observed after conjugation.

  • Possible Cause: This is a common sign of non-specific binding or aggregation of the conjugated molecules.

  • Solution:

    • Optimize Buffer Conditions: Adjusting the pH, ionic strength, and including specific additives in your buffer can significantly reduce non-specific binding.[4]

    • Use Blocking Agents: Add blocking agents like Bovine Serum Albumin (BSA) or non-ionic surfactants to your reaction buffer.[4][5][8]

    • Control Crosslinker Concentration: Using an excessive amount of this compound can lead to unwanted crosslinking and aggregation. A good starting point is a two- to three-fold molar excess of the crosslinker over the sulfhydryl-containing protein.[1]

Problem 2: The conjugated protein appears to be inactive.

  • Possible Cause: The sulfhydryl groups essential for the protein's activity may have been modified by this compound. Also, proteins can be inactivated by the complete reduction of their disulfide bonds.[1]

  • Solution:

    • Selective Reduction: If your protein has multiple disulfide bonds, consider a selective reduction protocol to only reduce the desired sulfhydryl groups, leaving critical disulfide bonds intact.[1]

    • Alternative Crosslinking Strategies: If the sulfhydryl groups are in the active site, you may need to consider a different crosslinker that targets other functional groups, such as primary amines, if they are not in the active site.

Problem 3: The crosslinking efficiency is low.

  • Possible Cause: The sulfhydryl groups on your protein may not be sufficiently available or the this compound may have hydrolyzed.

  • Solution:

    • Ensure Complete Reduction of Disulfides: Use a reducing agent like TCEP to ensure that the sulfhydryl groups are free and available for reaction. It's important to remove the reducing agent before adding this compound, as it will compete for the maleimide groups.[1]

    • Freshly Prepare this compound: The maleimide groups on this compound can hydrolyze in aqueous solutions. It is best to prepare the this compound solution immediately before use.[2]

    • Avoid Sulfhydryl-Containing Buffers: Buffers containing components like DTT will react with the maleimide groups of this compound and inhibit the desired reaction.[1]

Data Presentation

Table 1: General Strategies to Reduce Non-Specific Binding

StrategyRecommendationMechanism of Action
Adjust Buffer pH Maintain pH between 6.5 and 7.5 for the maleimide-sulfhydryl reaction.[1][3] Consider the isoelectric point of your protein to minimize charge-based interactions with surfaces.[4]Optimizes the specific reaction chemistry and minimizes electrostatic interactions.[4]
Increase Ionic Strength Add 150 mM NaCl or higher to the buffer.[9]Shields charged molecules, reducing their ability to interact with charged surfaces.[4]
Use Blocking Agents Add 1% Bovine Serum Albumin (BSA) to the buffer.[4][5]BSA coats the surfaces of reaction vessels, preventing the target molecules from binding non-specifically.[4][5]
Add Surfactants Include a low concentration of a non-ionic surfactant (e.g., Tween 20).Disrupts hydrophobic interactions that can cause non-specific binding.[4]
Optimize Crosslinker Ratio Start with a 2-3 fold molar excess of this compound over the target protein.[1]Prevents excessive crosslinking which can lead to aggregation and precipitation.

Experimental Protocols

Key Experiment: General Protocol for Protein-Protein Conjugation using this compound

  • Protein Preparation:

    • Dissolve the proteins to be crosslinked in a "Conjugation Buffer" (e.g., PBS at pH 7.2) that is free of sulfhydryl-containing compounds.[1] The protein concentration is typically around 0.1 mM.[1]

    • If necessary, reduce disulfide bonds in the proteins to generate free sulfhydryl groups using a reducing agent like TCEP. Remove the reducing agent using a desalting column before proceeding.[1]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in an organic solvent like DMSO and then dilute it into the Conjugation Buffer.[10]

  • Conjugation Reaction:

    • Add the freshly prepared this compound solution to the protein solution. A typical starting point is a two-fold molar excess of the crosslinker over the protein.[1]

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding a "Quenching Solution" containing a small molecule with a free sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[11]

  • Purification:

    • Remove excess, non-reacted this compound and the quenching reagent by dialysis or size-exclusion chromatography.

Visualizations

cluster_workflow Experimental Workflow for this compound Conjugation A Protein Preparation (Reduce Disulfides if needed) C Conjugation Reaction (pH 6.5-7.5) A->C B Prepare Fresh this compound Solution B->C D Quench Reaction (e.g., with Cysteine) C->D E Purification (Dialysis or SEC) D->E

Caption: A typical experimental workflow for protein conjugation using this compound.

cluster_binding Mechanisms of Non-Specific Binding P Protein (+) S Surface (-) P->S Electrostatic Interaction HP Hydrophobic Protein Patch HS Hydrophobic Surface HP->HS Hydrophobic Interaction

Caption: Common causes of non-specific binding in bioconjugation experiments.

References

Technical Support Center: PROTAC Synthesis with BM-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues encountered during the synthesis of PROTACs using the bismaleimide-PEG3 (BM-PEG3) linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a PROTAC linker?

A1: this compound, or 1,11-Bismaleimido-triethyleneglycol, is a homobifunctional crosslinker. It consists of two maleimide (B117702) groups at either end of a three-unit polyethylene (B3416737) glycol (PEG) chain.[1] The maleimide groups react specifically with sulfhydryl (thiol, -SH) groups to form stable thioether bonds.[2] The PEG component enhances the water solubility and cell permeability of the resulting PROTAC molecule.[3]

Q2: What is the optimal pH for conjugation reactions with this compound?

A2: The maleimide group of this compound is most reactive and specific towards sulfhydryl groups at a pH range of 6.5-7.5.[2] At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the maleimide group itself is more susceptible to hydrolysis, which can lead to undesired side products and lower yields.[2]

Q3: What are the primary side reactions to be aware of when using this compound?

A3: The most common side reactions include:

  • Hydrolysis of the maleimide ring: This occurs more readily at pH values above 7.5, rendering the linker inactive for conjugation.[2]

  • Reaction with primary amines: At pH > 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues on a protein), leading to non-specific conjugation.[2]

  • Thiol oxidation: The sulfhydryl groups on your target molecules can oxidize to form disulfide bonds, preventing their reaction with the maleimide linker.[4]

Q4: My PROTAC synthesized with this compound has poor aqueous solubility. What can I do?

A4: Poor solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[5] While the PEG component of this compound is intended to improve solubility, issues can still arise. Strategies to address this include:

  • Formulation with co-solvents: Using a small percentage of an organic solvent like DMSO can help maintain solubility in aqueous buffers for in vitro assays.[5]

  • Use of excipients: Surfactants or other solubilizing agents can be incorporated into your formulation.[5]

  • Linker modification: If solubility issues persist and impact biological assays, consider synthesizing analogs with longer PEG chains or incorporating more polar functional groups into the linker.

Troubleshooting Guide

Problem 1: Low or No Yield of the Final PROTAC

This is one of the most frequent challenges in PROTAC synthesis. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low PROTAC Yield

Low_Yield_Troubleshooting start Low PROTAC Yield check_starting_materials Verify Purity of Starting Materials (LC-MS, NMR) start->check_starting_materials check_step1 Analyze Step 1 Conjugation (Ligand 1 + this compound) check_starting_materials->check_step1 Materials OK check_step2 Analyze Step 2 Conjugation (Intermediate + Ligand 2) check_step1->check_step2 Step 1 OK optimize_conditions Optimize Reaction Conditions check_step1->optimize_conditions Step 1 Failed check_purification Evaluate Purification Step check_step2->check_purification Step 2 OK check_step2->optimize_conditions Step 2 Failed check_purification->optimize_conditions Purification Issues solution Improved Yield optimize_conditions->solution

Troubleshooting Workflow for Low PROTAC Yield This diagram outlines a step-by-step process for diagnosing the cause of low yield in PROTAC synthesis.

Possible Cause Recommended Solution
Degraded Starting Materials Verify the purity and integrity of your warhead, E3 ligase ligand, and this compound linker using LC-MS and/or NMR. Ensure proper storage of reagents, especially this compound which should be stored desiccated at 4°C.[2]
Inefficient First Conjugation Step - Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for the maleimide-thiol reaction.[2]- Optimize Molar Ratios: Start with a slight excess (1.1-1.5 equivalents) of the first ligand to be conjugated to this compound. A large excess can complicate purification. - Inert Atmosphere: If your ligand contains a free thiol, perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]
Inefficient Second Conjugation Step - Purification of Intermediate: Ensure the mono-conjugated intermediate is sufficiently pure before proceeding to the second step. - Reaction Conditions: Similar to the first step, maintain optimal pH and consider an inert atmosphere if the second ligand has a free thiol.
Hydrolysis of Maleimide Groups - pH Control: Strictly maintain the pH between 6.5 and 7.5. Avoid basic conditions.[2]- Reaction Time: Do not let the reaction run for an excessively long time, as this increases the chance of hydrolysis. Monitor the reaction progress by LC-MS.
Oxidation of Thiols - Reducing Agents: Include a mild, non-thiol-containing reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in your reaction mixture to keep the sulfhydryl groups reduced.[4]- Degas Solvents: Use degassed buffers and solvents to minimize dissolved oxygen.[4]
Loss During Purification - Choice of Chromatography: Due to the polar nature of the PEG linker, normal-phase silica (B1680970) gel chromatography can lead to poor recovery. Reverse-phase HPLC (RP-HPLC) is generally the preferred method for purifying PROTACs.[6]- Optimize HPLC Method: Use a suitable gradient of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid, to achieve good separation.[6]

Illustrative Data: Effect of pH and Molar Ratio on Conjugation Yield

The following tables provide representative data to illustrate the importance of optimizing reaction parameters. Note: These are example values and actual results may vary depending on the specific reactants.

Table 1: Influence of pH on Maleimide-Thiol Conjugation Efficiency

Reaction pH Relative Yield (%) Key Observation
5.545Reaction is slow due to protonation of the thiol.
6.585Good reaction rate and high specificity for thiols.
7.0 95 Optimal pH for maleimide-thiol conjugation. [2]
7.590Still good, but risk of side reactions begins to increase.
8.560Significant hydrolysis of maleimide and reaction with amines.[2]

Table 2: Impact of Molar Ratio (Ligand:this compound) on First Conjugation Step

Molar Ratio (Ligand:Linker) Yield of Mono-conjugated Product (%) Unreacted Ligand (%) Di-substituted Product (%)
1:1.270255
1.1:1 85 5 10
1.5:175<125
2:160<140
Problem 2: Complex Mixture of Products Observed by LC-MS

A complex product mixture indicates the presence of side reactions or impurities.

Possible Cause Recommended Solution
Di-substitution in the First Step If you are performing a two-step conjugation, adding an excess of this compound to your first ligand can result in a mixture of mono- and di-substituted products. Use a slight excess of the ligand relative to the linker (e.g., 1.1:1) to favor mono-substitution.
Reaction with Primary Amines If your protein or ligand has accessible primary amines (like lysine residues), and the pH is above 7.5, you may see non-specific conjugation. Maintain the reaction pH at or below 7.5.[2]
Impure Starting Materials As mentioned in Problem 1, impurities in the starting materials will lead to a complex reaction mixture. Always confirm the purity of your reagents before starting the synthesis.
PROTAC Degradation Some PROTACs can be unstable. Analyze your sample immediately after the reaction. If degradation is suspected, investigate the stability of your molecule under different pH and temperature conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC where a warhead (Ligand 1-SH) and an E3 ligase ligand (Ligand 2-SH) are conjugated to this compound.

Workflow for Two-Step PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Mono-Conjugated Intermediate cluster_step2 Step 2: Synthesis of Final PROTAC cluster_qc Step 3: Quality Control ligand1 Ligand 1-SH reaction1 Conjugation Reaction 1 (pH 6.5-7.5, TCEP) ligand1->reaction1 bm_peg3 This compound bm_peg3->reaction1 purification1 Purification (RP-HPLC) reaction1->purification1 intermediate Ligand 1-S-PEG3-Maleimide reaction2 Conjugation Reaction 2 (pH 6.5-7.5, TCEP) intermediate->reaction2 purification1->intermediate ligand2 Ligand 2-SH ligand2->reaction2 final_protac_crude Crude PROTAC reaction2->final_protac_crude purification2 Final Purification (RP-HPLC) final_protac_crude->purification2 final_protac Final PROTAC (Ligand 1-S-PEG3-S-Ligand 2) purification2->final_protac qc Characterization (LC-MS, NMR, HRMS) final_protac->qc

Two-Step PROTAC Synthesis Workflow This diagram illustrates the sequential process for synthesizing and purifying a PROTAC using a bifunctional linker.

Step 1: Synthesis of the Mono-Conjugated Intermediate (Ligand 1-S-PEG3-Maleimide)

  • Material Preparation:

    • Dissolve Ligand 1 containing a free sulfhydryl group (1.1 equivalents) in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) containing 5-10 mM TCEP.

    • Immediately before use, dissolve this compound (1.0 equivalent) in a minimal amount of an organic co-solvent like DMSO or DMF, and add it to the reaction buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the Ligand 1 solution with gentle stirring.

    • Incubate the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS, looking for the formation of the desired mono-conjugated product.

  • Purification:

    • Once the reaction is complete, purify the mono-conjugated intermediate using reverse-phase HPLC (RP-HPLC).

    • Collect and lyophilize the fractions containing the pure product.

Step 2: Synthesis of the Final PROTAC

  • Material Preparation:

    • Dissolve the purified and lyophilized mono-conjugated intermediate (1.0 equivalent) in a fresh, degassed reaction buffer (PBS, pH 7.2) with 5-10 mM TCEP.

    • Dissolve Ligand 2 containing a free sulfhydryl group (1.2 equivalents) in the reaction buffer.

  • Conjugation Reaction:

    • Add the Ligand 2 solution to the intermediate solution.

    • Incubate the reaction at room temperature for 1-2 hours, monitoring by LC-MS for the formation of the final PROTAC.

  • Quenching (Optional but Recommended):

    • Add a quenching solution, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM to react with any remaining maleimide groups. Incubate for 15-30 minutes.[2]

  • Final Purification:

    • Purify the final PROTAC using RP-HPLC.

    • Characterize the pure product by LC-MS, NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualization of PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cytoplasm Cellular Cytoplasm cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Free_PROTAC PROTAC (recycled) Ternary_Complex->Free_PROTAC Released E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action This diagram shows how a PROTAC molecule brings a target protein and an E3 ligase together to induce ubiquitination and subsequent degradation of the target protein by the proteasome.

References

Technical Support Center: Stability of BM-PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guides and answers to frequently asked questions regarding the assessment of BM-PEG3 linker stability, a critical factor in the development of bioconjugates such as antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and why is its stability so important?

A1: A this compound linker, or 1,11-Bis-maleimidotriethyleneglycol, is a homobifunctional crosslinker used to connect two molecules, typically through their sulfhydryl (-SH) groups.[1] It consists of two maleimide (B117702) heads that react with thiols to form stable thioether bonds, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG component enhances water solubility and can reduce the immunogenicity of the resulting conjugate.

Linker stability is paramount in drug development. An ideal linker must be highly stable in systemic circulation to prevent premature release of a conjugated payload (like a cytotoxic drug), which could lead to off-target toxicity and reduced therapeutic efficacy.[3][4] The linker should ideally only release the payload at the intended target site.

Q2: What are the primary mechanisms of instability for the thiol-maleimide linkage?

A2: The thiosuccinimide linkage formed by the reaction of a thiol with a maleimide group has two main pathways of instability:

  • Retro-Michael Reaction: This is the reversal of the initial conjugation, where the thioether bond breaks, releasing the original thiol and maleimide.[3] In a biological environment rich in other thiols like glutathione (B108866) or albumin, this can lead to "thiol exchange," where the payload is transferred to other molecules, causing off-target effects.[4][5] This is often the primary cause of premature drug deconjugation from ADCs in plasma.[6][7]

  • Hydrolysis: The succinimide (B58015) ring of the linker can undergo hydrolysis (ring-opening) to form a stable maleamic acid thioether.[7] This ring-opened form is resistant to the retro-Michael reaction, thus creating a much more stable and permanent linkage.[8][9] However, for many common maleimides, the rate of this stabilizing hydrolysis is too slow to effectively compete with the faster retro-Michael reaction in vivo.[7][8]

Q3: How is the stability of a this compound linked conjugate typically assessed?

A3: The most common method for assessing stability is an in vitro plasma stability assay .[6] This experiment mimics physiological conditions by incubating the bioconjugate (e.g., an ADC) in plasma from relevant species (human, mouse, rat) at 37°C.[6][10] Aliquots are taken at various time points and analyzed to measure the amount of intact conjugate versus released payload.[11][12] Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for this quantification.[13][14]

Q4: What key factors influence the stability of the maleimide-thiol conjugate?

A4: Several factors can impact stability:

  • Thiol pKa: The stability of the thiol-maleimide adduct is related to the pKa of the thiol it was formed from. Adducts formed from thiols with higher pKa values tend to be more stable.[15][16]

  • pH: Slightly alkaline conditions (e.g., pH 9) can accelerate the rate of the stabilizing hydrolysis reaction, but reaction pH during conjugation should be kept between 6.5-7.5 to avoid side reactions with amines.[7]

  • Maleimide Structure: The substituents on the maleimide ring significantly affect stability. Electron-withdrawing groups can greatly accelerate the rate of hydrolysis, leading to a more stable, ring-opened product.[8][9]

  • Conjugation Site: The location of the linkage on a protein matters. Cysteine residues in highly solvent-accessible areas may be more prone to thiol exchange.[14]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a this compound linked bioconjugate in plasma.

Objective: To determine the rate of conjugate degradation or payload deconjugation in a simulated physiological environment.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse) from -80°C in a 37°C water bath and centrifuge to remove cryoprecipitates.

    • Prepare the bioconjugate stock solution in a suitable buffer (e.g., PBS).

  • Incubation:

    • Spike the bioconjugate into the plasma to a final concentration of, for example, 100 µg/mL.[6]

    • Incubate the mixture in a temperature-controlled shaker at 37°C.

  • Time-Point Sampling:

    • Collect aliquots at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[6]

    • Immediately stop the reaction by freezing the samples at -80°C.

  • Sample Processing for LC-MS Analysis:

    • Thaw the samples.

    • To analyze the free (released) payload, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile).[11]

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant, which contains the small molecule payload, for LC-MS analysis.[11]

  • Data Analysis:

    • Quantify the concentration of the released payload at each time point using a standard curve.[11]

    • Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the half-life (t½) of the conjugate in plasma.[10]

Quantitative Data Summary

The stability of a maleimide-thiol linkage is highly dependent on its chemical environment and structure. The table below summarizes representative stability data for different types of maleimide conjugates to illustrate these differences.

Linkage TypeConditionHalf-life (t½)Key Finding
Thiol-Maleimide Adduct Incubation with 5 mM cysteine at 37°C~7 days (8% loss)Demonstrates susceptibility to thiol exchange, though the rate can be slow depending on the specific thiol.[15]
Hydrolyzed Thiol-Maleimide Adduct Physiological Conditions> 2 yearsThe ring-opened, hydrolyzed form is extremely stable and resistant to the retro-Michael reaction.[8][9]
ADC in Rat Serum 37°C Incubation~50% payload lossCysteine-maleimide conjugates in ADCs can show significant payload loss in serum due to retro-Michael reaction.[16]
Maleimide on Nanoparticles Storage at 20°C in buffer11 daysHighlights that the maleimide group itself can hydrolyze before conjugation, affecting reaction efficiency.[17]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Premature Payload Release in Plasma Assay The thiosuccinimide linkage is susceptible to the retro-Michael reaction , leading to deconjugation.[7]1. Promote Hydrolysis: After conjugation, incubate the conjugate at a slightly alkaline pH (e.g., pH 8-9) to accelerate the stabilizing ring-opening hydrolysis.[7] 2. Use Next-Generation Maleimides: Employ maleimide derivatives with electron-withdrawing groups that are designed to hydrolyze rapidly after thiol addition, locking the linkage in a stable form.[8][9]
High Variability in Stability Results 1. Inconsistent sample handling or plasma source variability. 2. Incomplete reaction during the initial conjugation step.[7]1. Standardize Protocol: Use pooled plasma from a single source for all experiments. Ensure consistent freeze-thaw cycles and incubation times. 2. Optimize Conjugation: Ensure the conjugation reaction pH is between 6.5-7.5.[7] Use an appropriate molar excess of the this compound linker and purify the final conjugate thoroughly to remove unreacted materials.
Low or No Conjugation Efficiency 1. Hydrolysis of Maleimide: The maleimide groups on the this compound linker may have hydrolyzed due to improper storage or handling (exposure to moisture). 2. Oxidized Thiols: The sulfhydryl groups on the protein/molecule to be conjugated are oxidized and cannot react.1. Proper Reagent Handling: Store this compound desiccated at 4°C.[1] Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions fresh and avoid storage. 2. Reduce Thiols: Before conjugation, treat the protein with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available for reaction.[7]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Bioconjugate Stock Solution inc Spike Conjugate into Plasma & Incubate at 37°C p1->inc p2 Thaw & Prepare Plasma p2->inc samp Collect Aliquots at Time Points (0, 6, 24, 72h...) inc->samp proc Process Sample (Protein Precipitation) samp->proc lms LC-MS Analysis (Quantify Released Payload) proc->lms data Calculate Half-Life (t½) & Plot Stability Curve lms->data

Caption: Workflow for an in vitro plasma stability assay.

G cluster_main Thiol-Maleimide Linkage Instability Pathways A Stable Thiol-Maleimide Conjugate (Thiosuccinimide) B Unstable Intermediates (Released Thiol + Maleimide) A->B Retro-Michael Reaction (Reversible) D Permanently Stable Conjugate (Hydrolyzed Ring-Opened Form) A->D Hydrolysis (Irreversible & Desirable) B->A Re-conjugation C Off-Target Conjugation (e.g., Payload-Albumin Adduct) B->C Thiol Exchange (Undesirable)

Caption: Key degradation and stabilization pathways for maleimide linkers.

References

Technical Support Center: Purification of BM-PEG3 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying proteins labeled with BM-PEG3 (1,11-bismaleimido-triethyleneglycol). Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the initial products of the labeling reaction?

This compound is a homobifunctional, maleimide (B117702) crosslinker that contains a three-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide groups at each end react specifically with sulfhydryl groups (-SH), typically found on cysteine residues of proteins, to form stable thioether bonds. The reaction mixture after labeling will typically contain the desired this compound labeled protein, unreacted protein, excess (unreacted) this compound, and potentially hydrolyzed this compound.[] The primary goal of purification is to isolate the labeled protein from these other components.

Q2: What are the common methods for purifying this compound labeled proteins?

The most common methods for purifying PEGylated proteins, including those labeled with this compound, are chromatographic techniques that separate molecules based on their physicochemical properties. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size).[][2]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[][3][4]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[][5][6]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[7][8][9]

Q3: How does the PEGylation with this compound affect the protein's properties during purification?

The addition of the this compound linker can alter the protein's properties in several ways that are important for purification:

  • Increased Size: The PEG chain increases the hydrodynamic radius of the protein, which is the primary principle for separation by SEC.[]

  • Charge Shielding: The neutral PEG chain can mask the surface charges of the protein. This can alter its interaction with ion exchange resins, often reducing its binding affinity.[][10]

  • Modified Hydrophobicity: PEGylation can change the overall hydrophobicity of the protein, which can be exploited for separation using HIC or RP-HPLC.[][6]

Q4: How can I remove unreacted this compound reagent after the labeling reaction?

Excess this compound and its hydrolysis byproducts are significantly smaller than the labeled protein. Therefore, they can be efficiently removed using:

  • Desalting columns or spin columns: These are quick methods for removing small molecules.[11]

  • Dialysis: A straightforward method to exchange the buffer and remove small molecules.[11][12]

  • Tangential Flow Filtration (TFF) / Diafiltration: Suitable for larger sample volumes and can efficiently remove small molecules.[13][14]

It is crucial to remove the unreacted this compound before proceeding to downstream chromatographic purification steps to avoid interference.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound labeled proteins.

Problem 1: Low yield of the purified labeled protein.
Possible Cause Suggested Solution
Protein precipitation during purification. Optimize buffer conditions (pH, ionic strength). Consider adding stabilizing excipients like arginine or glycerol. Perform purification at a lower temperature (e.g., 4°C).
Non-specific binding to the chromatography resin. For IEX, adjust the salt concentration in the loading and wash buffers. For HIC, optimize the salt concentration in the mobile phase. For SEC, ensure the column is properly equilibrated.
Labeled protein is lost during a specific purification step. Analyze fractions from each step (flow-through, wash, elution) by SDS-PAGE to identify where the loss is occurring. Adjust the parameters of that specific step accordingly.
Inefficient elution from the column. For IEX, increase the salt concentration or change the pH of the elution buffer. For HIC, decrease the salt concentration in the elution buffer. For affinity chromatography, use a more effective elution agent.
Problem 2: The purified protein is not pure (contains unreacted protein or other contaminants).
Possible Cause Suggested Solution
Co-elution of labeled and unlabeled protein. Optimize the gradient for IEX or HIC to improve resolution. For SEC, ensure the column has the appropriate pore size and length for the size difference between your labeled and unlabeled protein. Consider a multi-step purification strategy (e.g., IEX followed by SEC).
Presence of aggregated protein. Analyze the sample by SEC to detect aggregates. Optimize the labeling and purification buffers to minimize aggregation (e.g., adjust pH, ionic strength, add detergents or stabilizing agents).
Incomplete removal of unreacted this compound. Perform a desalting or dialysis step before the main chromatographic purification.
Contaminating proteins from the expression system. If the protein is tagged (e.g., His-tag), use affinity chromatography as an initial capture step before further polishing with other techniques.
Problem 3: The this compound labeled protein behaves unexpectedly on a chromatography column.
Possible Cause Suggested Solution
Charge shielding in IEX. The PEG chain can mask the protein's charge, leading to weaker binding than expected. Try using a different type of IEX resin (anion vs. cation exchange) or adjust the pH to alter the protein's net charge.
Anomalous elution in SEC. The hydrodynamic volume of the PEGylated protein may be larger than predicted by its molecular weight alone, causing it to elute earlier than expected. Calibrate your SEC column with appropriate PEGylated protein standards if possible.
Strong binding in HIC. The PEG moiety can contribute to hydrophobic interactions. A shallower gradient of decreasing salt concentration may be needed for elution.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on the specific properties of the target protein and the desired level of purity. Below is a summary of the characteristics of the most common techniques.

Purification Method Principle of Separation Advantages Disadvantages Typical Purity Achieved Throughput
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Effective for removing unreacted PEG and small molecules. Good for separating species with significant size differences.Low resolution for species of similar size (e.g., positional isomers). Limited sample loading capacity.>90% (for removal of unreacted PEG and protein)Low to Medium
Ion Exchange Chromatography (IEX) Net Surface ChargeHigh binding capacity. Can separate based on the number of attached PEG molecules (degree of PEGylation) and sometimes positional isomers."Charge shielding" by PEG can reduce binding and resolution. Requires optimization of pH and salt gradient.>95%High
Hydrophobic Interaction Chromatography (HIC) HydrophobicityCan be a good polishing step after IEX. Can separate PEGylated species from un-PEGylated protein.Lower capacity compared to IEX. Requires high salt concentrations, which may cause protein precipitation.>98%Medium
Reverse Phase HPLC (RP-HPLC) HydrophobicityHigh resolution, capable of separating positional isomers.Often requires organic solvents and denaturing conditions, which may not be suitable for all proteins. Lower loading capacity.Analytical scale purityLow

Note: The purity and yield are highly dependent on the specific protein, the degree of PEGylation, and the optimization of the purification process.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific this compound labeled protein.

Protocol 1: Removal of Unreacted this compound using a Desalting Column
  • Column Equilibration: Equilibrate a desalting column (e.g., a pre-packed gravity-flow or spin column with a suitable molecular weight cutoff, such as 5-10 kDa) with your desired buffer for the purified protein.

  • Sample Loading: Apply the reaction mixture containing the this compound labeled protein to the top of the resin bed.

  • Elution:

    • For a gravity-flow column, allow the sample to enter the resin bed and then add equilibration buffer to elute the protein. The larger, labeled protein will pass through the column in the void volume, while the smaller, unreacted this compound will be retained in the pores of the resin and elute later.

    • For a spin column, centrifuge the column according to the manufacturer's instructions. The purified protein will be in the eluate.

  • Fraction Collection: Collect the fractions containing the purified protein, which typically elute first.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Sample Injection: Inject the this compound labeled protein sample (after removal of unreacted this compound) onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%) to ensure good resolution.

  • Chromatographic Run: Run the chromatography at a constant flow rate. The this compound labeled protein will have a larger hydrodynamic radius than the unlabeled protein and will therefore elute earlier.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing the purified labeled protein.

Protocol 3: Purification by Ion Exchange Chromatography (IEX)
  • Column Equilibration: Equilibrate the IEX column (choose anion or cation exchange based on the protein's isoelectric point and the desired buffer pH) with a low-salt binding buffer.

  • Sample Loading: Load the sample onto the column. The labeled protein should bind to the resin.

  • Washing: Wash the column with the binding buffer to remove any unbound contaminants.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. The this compound labeled protein will likely elute at a lower salt concentration than the unlabeled protein due to charge shielding by the PEG chain.

  • Fraction Collection and Analysis: Collect fractions across the gradient and analyze by SDS-PAGE to identify the pure fractions of the labeled protein.

Mandatory Visualizations

Purification_Workflow cluster_0 Labeling Reaction cluster_1 Initial Cleanup cluster_2 Chromatographic Purification cluster_3 Analysis Reaction Protein + this compound Cleanup Removal of unreacted this compound (Desalting/Dialysis) Reaction->Cleanup Reaction Mixture IEX Ion Exchange Chromatography (IEX) Cleanup->IEX Crude Labeled Protein SEC Size Exclusion Chromatography (SEC) HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Optional Polishing Analysis Purity & Characterization (SDS-PAGE, HPLC, MS) SEC->Analysis Purified Labeled Protein IEX->SEC Partially Purified IEX->Analysis Purified Labeled Protein HIC->Analysis Purified Labeled Protein

Caption: General workflow for the purification of this compound labeled proteins.

Troubleshooting_Tree start Low Purity of This compound Labeled Protein q1 Contaminant is unreacted protein? start->q1 a1_yes Optimize IEX/HIC gradient for better resolution. q1->a1_yes Yes q2 Contaminant is aggregate? q1->q2 No end Pure Labeled Protein a1_yes->end a2_yes Use SEC for aggregate removal. Optimize buffers. q2->a2_yes Yes q3 Contaminant is unreacted this compound? q2->q3 No a2_yes->end a3_yes Perform desalting or dialysis before chromatography. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low purity of this compound labeled protein.

References

Validation & Comparative

The PEG Spacer Advantage: A Comparative Guide to BM-PEG3 and Alkyl Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the choice of a chemical linker is a critical decision that can profoundly impact the efficacy, stability, and safety of a therapeutic agent. While simple alkyl chains have traditionally been used as spacers, the advent of polyethylene (B3416737) glycol (PEG) linkers, such as BM-PEG3, has marked a significant advancement. This guide provides an objective, data-driven comparison of the advantages of the PEG spacer in this compound over traditional alkyl chains, offering insights for the rational design of next-generation bioconjugates.

Executive Summary

The incorporation of a PEG spacer in this compound offers distinct and quantifiable advantages over conventional alkyl chain linkers. These benefits primarily stem from the unique physicochemical properties of PEG, including its hydrophilicity, flexibility, and biocompatibility. This guide will demonstrate that the use of a PEG spacer can lead to superior solubility, reduced aggregation, enhanced stability, and improved pharmacokinetic profiles of bioconjugates.

The Critical Role of the Linker

A linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is not merely a passive connector. It plays a pivotal role in the overall performance of the molecule. The ideal linker should:

  • Covalently attach the payload (e.g., a cytotoxic drug) to the biomolecule (e.g., an antibody).

  • Maintain the biological activity of the biomolecule.

  • Ensure the stability of the conjugate in circulation.

  • Influence the solubility and aggregation propensity of the final product.

  • Potentially allow for controlled release of the payload at the target site.

Head-to-Head Comparison: this compound vs. Alkyl Chain Linkers

This compound (1,11-Bis(maleimido)triethylene glycol) is a homobifunctional crosslinker that contains a three-unit PEG spacer. This is in contrast to traditional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which features a hydrophobic alkyl-cycloalkyl structure. The fundamental difference in their spacer composition leads to significant variations in the properties of the resulting bioconjugates.

Key Performance Parameters
Performance ParameterThis compound (PEG Spacer)Alkyl Chain Linker (e.g., SMCC)Advantage of PEG Spacer
Hydrophilicity HighLowThe hydrophilic nature of the PEG chain imparts greater water solubility to the entire conjugate, which is particularly beneficial for hydrophobic payloads.[1][2]
Solubility Significantly IncreasedOften DecreasedEnhanced solubility prevents aggregation and facilitates formulation in aqueous buffers.[3]
Aggregation Lower TendencyHigher TendencyThe flexible PEG chain creates a hydration shell, masking the hydrophobicity of the payload and reducing the likelihood of forming high molecular weight species.[1]
In Vivo Stability Generally ImprovedVariableThe protective hydration layer can shield the conjugate from enzymatic degradation, leading to a longer half-life in circulation.
Pharmacokinetics (PK) Longer half-life, lower clearanceMore rapid clearanceReduced non-specific interactions with serum proteins and non-target cells contribute to an improved pharmacokinetic profile.[1][2]
Immunogenicity ReducedPotentially HigherPEG is known to be non-immunogenic and can mask epitopes on the protein surface, reducing the potential for an immune response.[4][5]
Drug-to-Antibody Ratio (DAR) May allow for higher DAR with hydrophobic payloadsHigh DAR can lead to increased aggregation and rapid clearanceBy mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules to the antibody without compromising stability.[2]

Experimental Evidence and Methodologies

The advantages of PEG spacers are not merely theoretical. They are substantiated by a range of experimental techniques that allow for the quantitative comparison of bioconjugates.

Experimental Workflow for ADC Characterization

The following diagram illustrates a typical workflow for the characterization of an antibody-drug conjugate, highlighting the key assays used to evaluate the impact of the linker.

ADC_Characterization_Workflow cluster_synthesis Conjugation cluster_purification Purification cluster_analysis Characterization Conjugation Antibody + Linker-Payload (this compound or Alkyl Chain) Purification Purification of ADC Conjugation->Purification DAR_Analysis DAR Determination (HIC/LC-MS) Purification->DAR_Analysis Solubility_Assay Solubility Assessment Purification->Solubility_Assay Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Stability_Assay In Vitro Plasma Stability Purification->Stability_Assay PK_Study In Vivo Pharmacokinetics Stability_Assay->PK_Study

Workflow for ADC synthesis and characterization.

Detailed Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to each antibody and assess the hydrophobicity of the ADC. ADCs with PEG linkers are expected to have shorter retention times compared to those with alkyl chain linkers, indicating lower hydrophobicity.[6][7][8]

Protocol:

  • System Preparation:

    • HPLC System: A biocompatible HPLC system equipped with a UV detector.

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Gradient: 0-100% Mobile Phase B over 30 minutes.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ(Peak Area_i * DAR_i)) / (Σ(Peak Area_i))

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample. ADCs with PEG linkers are expected to show a lower percentage of aggregates.[9][10][11][12][13]

Protocol:

  • System Preparation:

    • HPLC System: A UHPLC system with a UV detector.

    • Column: An SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Sample Preparation:

    • Dilute the ADC to a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Run Time: 20 minutes (isocratic).

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak area of the aggregate peak and the monomer peak.

    • Calculate the percentage of aggregation: % Aggregation = (Area_aggregate / (Area_aggregate + Area_monomer)) * 100

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma by monitoring the change in DAR and the release of free payload over time. ADCs with PEG linkers are expected to exhibit greater stability.

Protocol:

  • Sample Preparation:

    • Incubate the ADC (e.g., 1 mg/mL) in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Analysis of DAR:

    • At each time point, purify the ADC from the plasma using an appropriate method (e.g., affinity chromatography).

    • Analyze the purified ADC by LC-MS to determine the average DAR as described in the DAR determination protocol.[14][15][16]

  • Analysis of Free Payload:

    • Precipitate the proteins from the plasma aliquots (e.g., with acetonitrile).

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[17]

  • Data Analysis:

    • Plot the average DAR and the concentration of free payload as a function of time.

Signaling Pathway and Mechanism of Action

The advantages of the PEG spacer in this compound can be visualized through its impact on the biophysical properties of the resulting conjugate, which in turn influences its biological behavior.

PEG_Advantage cluster_linker Linker Properties cluster_conjugate Bioconjugate Properties cluster_outcome Therapeutic Outcome PEG This compound (Hydrophilic PEG Spacer) Solubility Increased Solubility & Reduced Aggregation PEG->Solubility imparts PK Improved Pharmacokinetics PEG->PK reduces non-specific binding Alkyl Alkyl Chain Linker (Hydrophobic) Alkyl->Solubility can decrease Stability Enhanced Stability Solubility->Stability contributes to Stability->PK leads to Efficacy Improved Efficacy PK->Efficacy Safety Enhanced Safety Profile PK->Safety

Impact of linker properties on therapeutic outcome.

Conclusion

The selection of a linker is a paramount consideration in the design of effective and safe bioconjugates. The evidence strongly supports the superiority of PEG spacers, as found in this compound, over traditional alkyl chains. The inherent hydrophilicity of PEG translates into tangible benefits, including enhanced solubility, reduced aggregation, and improved pharmacokinetic profiles. For researchers and drug developers aiming to optimize their bioconjugate candidates, the use of a PEG linker like this compound represents a scientifically sound strategy to mitigate risks associated with poor physicochemical properties and to unlock the full therapeutic potential of their molecules.

References

A Head-to-Head Battle of Crosslinkers: Validating BM-PEG3 Crosslinking by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the choice of a chemical crosslinker is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the sulfhydryl-reactive crosslinker BM-PEG3 against the commonly used amine-reactive crosslinker, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3). We delve into their performance, supported by experimental data, to empower you with the information needed to select the optimal tool for your research.

At the heart of understanding protein function lies the mapping of their interactions and conformational dynamics. Crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient events, providing valuable distance constraints to elucidate protein structure and interaction interfaces. The selection of the crosslinking reagent is paramount to the success of an XL-MS experiment. Here, we compare the performance of this compound, which targets cysteine residues, with the widely adopted BS3, which targets lysine (B10760008) residues.

Performance Comparison: A Data-Driven Overview

This fundamental difference in target residues has significant implications for the type and number of crosslinks identified.

FeatureThis compound (Sulfhydryl-reactive)BS3 (Amine-reactive)
Target Residues CysteineLysine, N-terminus
Specificity High for sulfhydryls at pH 6.5-7.5High for primary amines at pH 7-9
Residue Abundance Cysteine is a less abundant amino acid.Lysine is a relatively abundant amino acid on protein surfaces.
Crosslink Yield Generally lower number of total crosslinks due to fewer target sites.Typically yields a higher number of crosslinks.
Structural Information Provides precise distance constraints between specific, often functionally important, cysteine residues.Offers broader coverage of the protein surface, providing a more global view of protein topology.
Solubility The PEGylated spacer arm enhances water solubility.BS3 is the water-soluble version of DSS.
Cleavability Non-cleavableNon-cleavable

Supporting Experimental Data

A study comparing the crosslinking efficiency of this compound with other bismaleimide (B1667444) crosslinkers, BMH and BMB, on the dimerization of peptides demonstrated the successful formation of heterodimers, which could be visualized by SDS-PAGE. While not a direct mass spectrometry comparison with BS3, this study provides semi-quantitative evidence of this compound's ability to effectively crosslink target proteins.

Conversely, numerous studies have demonstrated the utility of BS3 in XL-MS, identifying a large number of crosslinks in various protein complexes. A community-wide comparative study on bovine serum albumin (BSA) highlighted the widespread use and effectiveness of NHS-ester crosslinkers like BS3 and DSS in XL-MS experiments.[3]

The choice between this compound and BS3 ultimately depends on the specific research question. If the goal is to probe interactions involving specific, strategically located cysteine residues, this compound is the superior choice. If the aim is to obtain a broad overview of a protein's structure or a comprehensive map of its interaction partners, the higher number of crosslinks generated by BS3 would be more advantageous.

Experimental Protocols

Below are detailed methodologies for crosslinking using this compound and a general workflow for the subsequent mass spectrometry analysis.

This compound Crosslinking Protocol (for a purified protein)

This protocol is adapted from manufacturer's instructions and best practices discussed in the literature.[2][4]

1. Protein Preparation:

  • Ensure the protein of interest is in a sulfhydryl-free buffer (e.g., phosphate-buffered saline, pH 7.2).

  • If the protein has disulfide bonds that need to be targeted, they must first be reduced. A common reducing agent is TCEP (Tris(2-carboxyethyl)phosphine). A typical concentration is 5 mM TCEP for 30 minutes at room temperature.

  • Remove the reducing agent using a desalting column to prevent interference with the maleimide (B117702) reaction.

2. Crosslinking Reaction:

  • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

  • Add the this compound stock solution to the protein solution to achieve a final molar excess of the crosslinker (e.g., 20-fold molar excess over the protein). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

3. Quenching the Reaction:

  • Stop the reaction by adding a quenching reagent that contains a sulfhydryl group, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted maleimide groups.

4. Sample Preparation for Mass Spectrometry:

  • The crosslinked protein sample can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.

  • For mass spectrometry analysis, the protein sample is typically denatured, reduced (if not already done), alkylated, and then digested with a protease, most commonly trypsin.

Mass Spectrometry and Data Analysis Workflow

This is a generalized workflow applicable to the analysis of crosslinked peptides.

1. LC-MS/MS Analysis:

  • The digested peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Due to the low abundance of crosslinked peptides, enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) are often employed.[5]

2. Data Analysis:

  • Specialized software is required to identify the crosslinked peptides from the complex MS/MS spectra.

  • Popular software tools for analyzing non-cleavable crosslinkers include pLink, xQuest, and MeroX.[6][7][8]

  • These programs search the MS/MS data against a protein sequence database to identify pairs of peptides that are covalently linked by the crosslinker.

  • The identified crosslinks are then validated based on scoring algorithms and false discovery rate (FDR) estimation.

Visualizing the Workflow and Chemical Reaction

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

cluster_crosslinking This compound Crosslinking Workflow Protein Preparation Protein Preparation Reduction (optional) Reduction (optional) Protein Preparation->Reduction (optional) Crosslinking Reaction Crosslinking Reaction Reduction (optional)->Crosslinking Reaction Quenching Quenching Crosslinking Reaction->Quenching

Caption: The experimental workflow for protein crosslinking using this compound.

cluster_ms_workflow Mass Spectrometry Analysis Workflow Sample Digestion Sample Digestion Enrichment (optional) Enrichment (optional) Sample Digestion->Enrichment (optional) LC-MS/MS Analysis LC-MS/MS Analysis Enrichment (optional)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A generalized workflow for mass spectrometry analysis of crosslinked peptides.

cluster_reaction This compound Crosslinking Reaction Protein 1-SH Protein 1-SH This compound This compound Protein 1-SH->this compound Reaction Crosslinked Product Crosslinked Product This compound->Crosslinked Product Forms Protein 2-SH Protein 2-SH Protein 2-SH->this compound Reaction

Caption: The chemical reaction of this compound with two sulfhydryl groups.

References

Confirming Cysteine-Specific Labeling with BM-PEG3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and confirmed labeling of cysteine residues on proteins is a critical step in a multitude of applications, from creating antibody-drug conjugates (ADCs) to studying protein structure and function. BM-PEG3 (1,11-bismaleimido-triethyleneglycol) is a popular homobifunctional crosslinker that targets sulfhydryl groups on cysteine residues. This guide provides an objective comparison of this compound with alternative labeling reagents, supported by experimental data and detailed protocols for confirming successful and specific conjugation.

Comparison of Cysteine-Specific Labeling Reagents

The choice of a labeling reagent depends on several factors, including the desired stability of the linkage, the reaction conditions, and the potential for off-target reactions. While maleimide-based reagents like this compound are widely used, alternatives offer distinct advantages in certain contexts.

FeatureThis compound (Maleimide)Iodoacetamide (B48618)Julia-Kocienski-like Reagents
Reactive Group Maleimide (B117702)HaloacetylMethylsulfonyl Phenyloxadiazole
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)Thiol-Click Chemistry
Typical Labeling Efficiency 70-90%[1]High, but can be less specificHigh
Specificity for Cysteine High at pH 6.5-7.5[]Moderate; can react with other nucleophiles (His, Lys, Met) at higher pH or with excess reagent[3]High[4][5]
Conjugate Stability Susceptible to retro-Michael reaction and hydrolysis, leading to potential instability in plasma[4][6][7]Stable thioether bondSuperior stability in human plasma compared to maleimide conjugates[4][5]
Key Advantages Fast reaction kinetics, commercially available with various linkersForms a stable bondForms a highly stable conjugate, resistant to hydrolysis and thiol exchange[4]
Key Disadvantages Potential for conjugate instability in vivo[4][6]Potential for off-target labeling[3][8]Newer class of reagents, may have less commercial availability of diverse derivatives

Experimental Confirmation of Cysteine-Specific Labeling

Confirming that the labeling reaction has proceeded as intended is crucial. A combination of techniques is often employed to assess the efficiency and specificity of the conjugation.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight of a protein after labeling.

Experimental Protocol:

  • Sample Preparation:

    • In separate tubes, prepare samples of the unlabeled protein, the labeled protein, and a negative control (protein incubated without the labeling reagent).

    • To each sample, add 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to a final 1x concentration.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel of an appropriate percentage to resolve the protein of interest and its labeled counterpart.

    • Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.

    • A successful labeling reaction will show a band shift upwards for the labeled protein compared to the unlabeled protein, indicating an increase in molecular weight. The intensity of the unlabeled protein band should decrease in the labeled sample.

Mass Spectrometry Analysis

Mass spectrometry (MS) provides definitive confirmation of labeling, including the precise location and efficiency of the modification.

Experimental Protocol:

  • Sample Preparation:

    • Take aliquots of both the unlabeled and labeled protein.

    • For intact mass analysis, desalt the protein samples using a suitable method like C18 spin columns.

    • For peptide mapping, denature the proteins (e.g., with 8 M urea), reduce disulfide bonds (with DTT or TCEP), and alkylate free cysteines (with iodoacetamide for the unlabeled control to prevent disulfide scrambling). Digest the proteins into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC).

    • For intact mass analysis, the mass of the labeled protein should increase by the mass of the attached this compound molecule (352.34 Da). The presence of multiple PEG units in some reagents can lead to a distribution of masses[9].

    • For peptide mapping, search the MS/MS data against the protein sequence. Identify the peptide containing the cysteine residue and look for a mass shift corresponding to the mass of the this compound adduct. The MS/MS spectrum will confirm the exact site of modification.

  • Quantitative Analysis:

    • The relative abundance of the labeled versus unlabeled peptides can be used to estimate the labeling efficiency. This can be achieved through label-free quantification or by using isotopic labeling strategies[9][10][11][12].

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and chemical reactions involved.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_confirm Confirmation cluster_results Results p1 Protein with Cysteine p2 Reduction of Disulfides (TCEP/DTT) p1->p2 l1 Add this compound p2->l1 l2 Incubate (pH 6.5-7.5) l1->l2 c1 SDS-PAGE Analysis l2->c1 c2 Mass Spectrometry l2->c2 r1 Band Shift on Gel c1->r1 r2 Mass Shift in MS c2->r2

Caption: Experimental workflow for cysteine-specific labeling and confirmation.

reaction_mechanism cluster_reactants cluster_product Protein_SH Protein-SH (Cysteine) Product Protein-S-Thioether-PEG3-Maleimide Protein_SH->Product Michael Addition (pH 6.5-7.5) BM_PEG3 Maleimide-PEG3-Maleimide BM_PEG3->Product

Caption: Reaction of this compound with a protein cysteine residue.

decision_tree start Start: Choose a Cysteine Labeling Reagent q1 Is in vivo stability critical? start->q1 a1_yes Julia-Kocienski Reagent q1->a1_yes Yes a1_no This compound or Iodoacetamide q1->a1_no No q2 Is highest specificity the primary concern? a1_no->q2 a2_yes This compound (at optimal pH) q2->a2_yes Yes a2_no Iodoacetamide (with caution for off-target) q2->a2_no No

Caption: Decision tree for selecting a cysteine labeling reagent.

Conclusion

Confirming the cysteine-specific labeling of proteins with reagents like this compound is a multi-step process that requires careful execution and orthogonal validation methods. While this compound offers high reactivity and specificity under controlled pH conditions, researchers should be aware of the potential for conjugate instability, especially for in vivo applications. Alternatives such as Julia-Kocienski-like reagents provide a more stable linkage and are a compelling option when long-term stability is paramount. By following detailed experimental protocols for labeling and confirmation, and by carefully selecting the appropriate reagent based on the specific experimental needs, researchers can confidently generate and validate their cysteine-labeled protein conjugates for downstream applications.

References

A Head-to-Head Comparison: BM-PEG3 Versus Other Homobifunctional Crosslinkers for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a pivotal decision that profoundly influences the outcome of protein-protein interaction studies, the stabilization of protein complexes for structural analysis, and the development of antibody-drug conjugates. This guide provides a comprehensive comparison of BM-PEG3, a polyethylene (B3416737) glycol (PEG)-containing homobifunctional crosslinker, with its non-PEGylated sulfhydryl-reactive counterparts and amine-reactive alternatives. We present a data-driven analysis of their performance, detailed experimental protocols, and visual representations of key workflows to empower informed decision-making in your research.

Performance Comparison: A Data-Driven Overview

This compound is a homobifunctional crosslinker with two maleimide (B117702) groups that specifically react with sulfhydryl groups (-SH) on cysteine residues.[1] Its defining feature is a hydrophilic three-unit polyethylene glycol (PEG) spacer, which confers increased water solubility compared to traditional hydrocarbon-based crosslinkers.[1] This enhanced solubility can be a significant advantage, reducing the potential for protein precipitation during the crosslinking reaction.[1]

Sulfhydryl-Reactive Crosslinkers: A Comparative Analysis

The primary alternatives to this compound for sulfhydryl-sulfhydryl crosslinking are bismaleimide (B1667444) reagents with hydrocarbon spacer arms of varying lengths, such as BMOE (bismaleimidoethane), BMB (1,4-bismaleimidobutane), and BMH (1,6-bismaleimidohexane).[2] While sharing the same maleimide chemistry, the difference in their spacer arms and solubility profiles leads to distinct performance characteristics.

FeatureThis compoundBMOEBMBBMH
Reactive Group MaleimideMaleimideMaleimideMaleimide
Target Specificity Sulfhydryls (Cysteine)Sulfhydryls (Cysteine)Sulfhydryls (Cysteine)Sulfhydryls (Cysteine)
Spacer Arm Length 17.8 Å8.0 Å[2]10.9 Å[2]16.1 Å[3]
Water Solubility HighLow (Soluble in DMF, DMSO)[4]Low (Soluble in DMSO or DMF)[2]Low (Soluble in DMSO or DMF)[2]
Crosslinking Efficiency High (Qualitative evidence suggests good efficiency due to solubility)Moderate to High (Used effectively in studies, but can be limited by solubility)[5]Moderate to High (Used in comparative studies, but quantitative data is scarce)[6]Moderate to High (Effective for specific applications)
Key Advantage Increased water solubility, reducing protein precipitationShort spacer arm for probing close proximitiesIntermediate spacer arm lengthLong spacer arm for capturing distant interactions
Amine-Reactive vs. Sulfhydryl-Reactive Crosslinking Strategies

Another class of widely used homobifunctional crosslinkers targets primary amines (the ε-amino group of lysine (B10760008) and the N-terminus) via N-hydroxysuccinimide (NHS) esters. Common examples include DSS (disuccinimidyl suberate) and its water-soluble analog, BS3 (bis[sulfosuccinimidyl] suberate).

FeatureSulfhydryl-Reactive (e.g., this compound)Amine-Reactive (e.g., DSS, BS3)
Target Abundance Lower (Cysteines are less frequent than lysines on protein surfaces)Higher (Lysines are generally more abundant on protein surfaces)
Specificity High for sulfhydryls at pH 6.5-7.5[1]High for primary amines at pH 7-9
Potential for Disruption Less likely to disrupt protein structure as cysteines are often involved in disulfide bondsHigher potential to modify functionally important lysine residues
Control over Reaction Can be more controlled due to the lower abundance of target sitesCan lead to more extensive and less specific crosslinking

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable crosslinking experiments. Below are representative protocols for sulfhydryl-reactive and amine-reactive crosslinking.

Protocol 1: Crosslinking of a Protein with this compound

This protocol is adapted from manufacturer's instructions and common laboratory practices for sulfhydryl-reactive crosslinking.

Materials:

  • Protein sample (containing free sulfhydryl groups) in a non-amine, non-sulfhydryl-containing buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

  • This compound crosslinker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M DTT, 1 M 2-mercaptoethanol, or 1 M cysteine)

  • SDS-PAGE reagents

Procedure:

  • Protein Sample Preparation: Prepare the protein solution at a concentration of 0.1-5 mg/mL in a suitable reaction buffer. If necessary, reduce disulfide bonds to generate free sulfhydryls using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Crosslinker Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein concentration.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted maleimide groups.

  • Analysis: Analyze the crosslinked products by SDS-PAGE followed by Coomassie blue staining or Western blotting. The formation of higher molecular weight bands indicates successful crosslinking. For quantitative analysis, densitometry of the protein bands can be performed.[7][8]

Protocol 2: Comparative Crosslinking with a Non-PEGylated Bismaleimide Crosslinker (e.g., BMB)

This protocol highlights the modifications needed when using a less water-soluble crosslinker.

Materials:

  • Same as Protocol 1, but with BMB instead of this compound.

Procedure:

  • Protein Sample Preparation: As in Protocol 1.

  • Crosslinker Stock Solution Preparation: Immediately before use, dissolve BMB in anhydrous DMSO or DMF to a final concentration of 10-20 mM. Note that the dissolution of non-PEGylated crosslinkers may be slower.[2]

  • Crosslinking Reaction: Add the BMB stock solution to the protein sample. Be aware that adding a high percentage of organic solvent (e.g., >10-15% v/v) may cause protein precipitation.[2]

  • Incubation: Incubate as in Protocol 1. The reaction mixture may appear cloudy initially due to the lower solubility of the crosslinker.[2]

  • Quenching: As in Protocol 1.

  • Analysis: As in Protocol 1.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can help to clarify complex processes and relationships.

General Workflow for Homobifunctional Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Protein Sample (0.1-5 mg/mL) Mix Mix Protein and Crosslinker (10-50x molar excess) Protein_Sample->Mix Crosslinker_Stock Crosslinker Stock (e.g., 20 mM in DMSO) Crosslinker_Stock->Mix Incubate Incubate (30-60 min at RT or 2h at 4°C) Mix->Incubate Quench Quench Reaction (e.g., with DTT) Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Densitometry Densitometry (Quantitative Analysis) SDS_PAGE->Densitometry

Caption: General workflow for a protein crosslinking experiment.

Decision Tree for Crosslinker Selection Target_Residue Target Amino Acid Residue? Cysteine Cysteine (-SH) Target_Residue->Cysteine Sulfhydryl Lysine Lysine (-NH2) Target_Residue->Lysine Amine Solubility Is Water Solubility Critical? Cysteine->Solubility Lysine->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No Solubility->No_Sol BS3 BS3 Solubility->BS3 Yes DSS DSS Solubility->DSS No BM_PEG3 This compound Yes_Sol->BM_PEG3 Spacer_Length Required Spacer Arm Length? No_Sol->Spacer_Length Short Short (~8 Å) Spacer_Length->Short Medium Medium (~11-18 Å) Spacer_Length->Medium Long Long (>16 Å) Spacer_Length->Long BMOE BMOE Short->BMOE BMB_BMH BMB or BMH Medium->BMB_BMH BMH BMH Long->BMH

Caption: Decision tree for selecting a suitable homobifunctional crosslinker.

Conclusion

The choice between this compound and other homobifunctional crosslinkers depends on the specific requirements of the experiment. This compound offers a clear advantage in terms of water solubility, which can be crucial for maintaining protein stability and achieving efficient crosslinking in aqueous environments. For applications where a shorter or longer, more hydrophobic spacer is required, and protein solubility is not a major concern, non-PEGylated bismaleimides like BMOE, BMB, and BMH remain valuable tools. Furthermore, the decision between targeting sulfhydryl or amine groups represents a fundamental strategic choice, with sulfhydryl-reactive crosslinkers offering greater specificity and less potential for random modification. By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal crosslinking strategy to advance their understanding of protein structure and function.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of BM-PEG3 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the in vivo stability of a PROTAC is a critical determinant of its therapeutic success. This guide provides an objective comparison of PROTACs containing the commonly used BM-PEG3 linker against alternative linker strategies, supported by experimental data to inform the rational design of next-generation protein degraders.

The linker in a Proteolysis Targeting Chimera (PROTAC) is far more than a simple tether. It critically influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties such as solubility and permeability, and ultimately governs the in vivo pharmacokinetic profile and efficacy of the degrader. While flexible polyethylene (B3416737) glycol (PEG) linkers like this compound have been instrumental in early PROTAC development, their susceptibility to metabolic degradation can limit their in vivo potential. This guide explores the performance of alternative linker classes, offering a comparative analysis to aid in the selection of the optimal linker for in vivo applications.

Comparative Analysis of Linker Performance In Vivo

The in vivo stability and efficacy of a PROTAC are primarily assessed by its pharmacokinetic (PK) parameters, such as maximum concentration (Cmax), area under the curve (AUC), half-life (t1/2), and clearance (CL). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key metrics.

It is important to note that a direct head-to-head comparison of in vivo pharmacokinetic data for PROTACs with identical warheads and E3 ligase ligands but different linkers is not always available in the published literature. Therefore, the following tables present a compilation of data from various sources to illustrate general trends. Direct comparisons should be made with caution, as the intrinsic properties of the target-binding and E3 ligase-binding moieties also significantly influence the overall pharmacokinetic profile.

Table 1: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linker Types
PROTAC (Target-Linker-E3 Ligase Ligand)Linker TypeAnimal ModelDose & RouteCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)Reference
Gefitinib-PROTACs-3 AlkylRat10 mg/kg (SC)678987.2-[1]
ARV-110 Piperidine (B6355638)/Piperazine (B1678402) (Rigid)Rat5 mg/kg (PO)---23.83[2]
ARV-110 Piperidine/Piperazine (Rigid)Mouse5 mg/kg (PO)---37.89[2]
B1-PEG PEGylatedMouse----84.8[3]

Key Observations:

  • Alkyl Linkers: Recent studies are re-evaluating alkyl linkers, which can enhance membrane permeability and may offer improved metabolic stability compared to PEG linkers. Their metabolism typically involves oxidation rather than the progressive shortening seen with PEG chains.[]

  • Rigid Linkers: The incorporation of rigid moieties like piperidine and piperazine rings, as seen in ARV-110, can significantly improve metabolic stability and solubility, leading to favorable oral bioavailability.[5][6]

  • PEG Linkers: While offering good water solubility, PEG linkers can be susceptible to in vivo metabolic degradation through oxidation of the ether linkages, potentially leading to a shorter half-life.[7] However, modifications such as PEGylation of the entire PROTAC molecule can dramatically improve pharmacokinetic properties.[3]

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key in vivo stability experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t1/2, CL) of a PROTAC following systemic administration in mice or rats.

Materials:

  • Test PROTAC

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Male or female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley)

  • Dosing syringes and needles (for intravenous, intraperitoneal, subcutaneous, or oral administration)

  • Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Grouping: Acclimate animals for at least one week before the study. Randomly assign animals to treatment groups.

  • Formulation Preparation: Prepare the dosing formulation of the PROTAC in the selected vehicle.

  • Dosing: Administer the PROTAC to the animals via the chosen route (e.g., intravenous bolus via the tail vein or oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). For mice, serial bleeding from the submandibular vein or saphenous vein can be performed. For rats, cannulation of the jugular vein allows for serial sampling.[8]

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[2]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key PK parameters from the plasma concentration-time data.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a PROTAC to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.

Materials:

  • Test PROTAC

  • Pooled liver microsomes (from human, mouse, or rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (B129727) for reaction quenching

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test PROTAC at a fixed concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC remaining.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the PROTAC.

Visualizing PROTAC Biology and Workflow

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate key concepts.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC Mechanism of Action

InVivo_Stability_Workflow Formulation PROTAC Formulation Dosing Animal Dosing (e.g., IV, PO) Formulation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation LCMS LC-MS/MS Analysis PlasmaSeparation->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Data PK Parameters (Cmax, AUC, t1/2) PK_Analysis->Data

In Vivo Pharmacokinetic Study Workflow

Linker_Choice_Logic Start PROTAC Design LinkerChoice Linker Selection Start->LinkerChoice PEG This compound (Flexible, Hydrophilic) LinkerChoice->PEG Initial Screening Alkyl Alkyl Chain (Flexible, Lipophilic) LinkerChoice->Alkyl Improve Permeability Rigid Piperidine/Piperazine (Rigid, Improved Solubility) LinkerChoice->Rigid Enhance Stability InVitro In Vitro Assays (DC50, Dmax, Permeability) PEG->InVitro Alkyl->InVitro Rigid->InVitro InVivo In Vivo PK Studies InVitro->InVivo Promising Candidates OptimizedPROTAC Optimized PROTAC InVivo->OptimizedPROTAC

Linker Selection Logic Diagram

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's in vivo stability and overall performance. While flexible PEG linkers like this compound have been valuable tools, the field is increasingly embracing a more diverse chemical toolbox to overcome the challenges of in vivo drug development. Alkyl chains offer a viable alternative for improving membrane permeability, while rigid linkers containing cyclic moieties can significantly enhance metabolic stability and pharmacokinetic properties. The rational selection and optimization of the linker, guided by comparative experimental data from both in vitro and in vivo studies, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

Revolutionizing Drug Discovery: A Comparative Guide to PROTAC® Linker Performance with a Focus on BM-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are defined by the interplay of their three components: a warhead for target protein binding, an E3 ligase ligand, and the connecting linker. The linker, far from being a passive spacer, is a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of different PROTAC linkers, including the polyethylene (B3416737) glycol (PEG)-based BM-PEG3, supported by experimental data to inform the design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker's length, composition, and attachment points are pivotal in dictating the overall performance of a PROTAC.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[3] Linker design has evolved from simple alkyl and PEG chains to more sophisticated structures aimed at improving potency and pharmacokinetic properties.[4][5]

Commonly used linker types include:

  • Polyethylene Glycol (PEG) Linkers: Known for their hydrophilicity, flexibility, and ability to improve solubility and cell permeability.[3][5][6] this compound, a PEG-based linker with bis-maleimide functional groups, falls into this category, offering reactive handles for conjugation.

  • Alkyl Linkers: These are synthetically accessible and provide flexibility. However, their hydrophobicity can sometimes limit aqueous solubility.[5]

  • Rigid Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine, these linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic profiles.[4]

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing different linker types in the context of Bromodomain-containing protein 4 (BRD4) degradation, a well-studied target in oncology.

Table 1: Comparison of BRD4 Degradation Efficiency with Different Linker Types

Linker TypeRepresentative Linker CompositionTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PEG-based PEG3BRD4VHLHeLa~25>90
PEG-based PEG4BRD4CRBN293T~5>95
Alkyl 8-atom alkyl chainBRD4VHLHeLa~50>85
Alkyl-Aromatic Alkyl chain with phenyl groupBRD4CRBN293T~15>90
Rigid Piperazine-containingBRD4CRBNHeLa~10>95

Note: The data presented is a synthesis from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Physicochemical Properties of Different Linker Types

Linker TypeKey Physicochemical Properties
PEG-based (e.g., this compound) Increased hydrophilicity and solubility.[5][6] Can improve cell permeability.[3]
Alkyl Generally hydrophobic, which can be modulated by incorporating heteroatoms.
Rigid Can improve metabolic stability and oral bioavailability.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches for evaluating PROTACs, the following diagrams illustrate the PROTAC-mediated degradation pathway and a general workflow for assessing degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Densitometry & Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Workflow for evaluating PROTAC efficacy.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[1][4]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells using lysis buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and heat the samples.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the wash steps.

    • Also probe for a loading control to ensure equal protein loading.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The linker is a critical component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG-based linkers like this compound offer advantages in terms of solubility and flexibility, the optimal linker choice is target- and E3 ligase-dependent and often requires empirical determination. A systematic approach to linker design, exploring a variety of compositions and lengths, is crucial for developing potent and selective protein degraders. The experimental protocols and workflows provided in this guide offer a robust framework for the evaluation and comparison of novel PROTAC molecules, paving the way for the next generation of targeted therapeutics.

References

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